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[1-(Aminomethyl)cyclohexyl]methanamine Documentation Hub

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  • Product: [1-(Aminomethyl)cyclohexyl]methanamine
  • CAS: 36510-95-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: [1-(Aminomethyl)cyclohexyl]methanamine

This technical guide details the physicochemical properties, synthesis, and applications of [1-(Aminomethyl)cyclohexyl]methanamine , a specialized geminal diamine distinct from its more common regioisomers (1,3- and 1,4-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and applications of [1-(Aminomethyl)cyclohexyl]methanamine , a specialized geminal diamine distinct from its more common regioisomers (1,3- and 1,4-BAC).[1]

Physicochemical Profile, Synthetic Utility, and Coordination Chemistry

Executive Summary

[1-(Aminomethyl)cyclohexyl]methanamine (CAS: 4441-55-8), also known as 1,1-Bis(aminomethyl)cyclohexane or 1,1-Cyclohexanedimethanamine , is a cycloaliphatic diamine characterized by gem-disubstitution at the C1 position.[1][2] Unlike its regioisomers (1,3- and 1,4-BAC), which are widely used as commodity epoxy curing agents, the 1,1-isomer possesses a unique steric architecture driven by the Thorpe-Ingold effect (gem-disubstituent effect).[1] This structural rigidity enforces a specific "bite angle" in coordination chemistry, making it a high-value ligand for next-generation platinum-based antitumor agents and a specialized monomer for rigid polyamides.[1]

Molecular Architecture & Physicochemical Properties[1][3]

The molecule features a cyclohexane ring with two primary aminomethyl groups (


) attached to the same carbon atom.[1] This geminal arrangement creates a quaternary carbon center that significantly restricts conformational freedom compared to vicinal (1,2) or distal (1,3/1,4) analogs.
Table 1: Physicochemical Data Profile
PropertyValue / DescriptionNote
IUPAC Name [1-(Aminomethyl)cyclohexyl]methanamine
Common Name 1,1-Bis(aminomethyl)cyclohexaneAbbreviated as AMCH or 1,1-BAC
CAS Registry 4441-55-8 Distinct from 1,3-BAC (2579-20-6)
Molecular Formula

Molecular Weight 142.24 g/mol
Physical State Viscous Liquid / Low-melting SolidHygroscopic; absorbs

from air
Basicity (

)
~10.2 (est.[1][2][3][4][5] for primary amine)Second

is lower due to electrostatic repulsion
Solubility Soluble in water, alcohols, DMSOLipophilic ring aids organic solubility
Reactivity Nucleophilic; Chelation-activeForms stable 6-membered chelate rings
Structural Significance: The Gem-Disubstituent Effect

In coordination chemistry and cyclization reactions, the presence of two bulky groups on the same carbon (C1) compresses the internal bond angle (


) of the ring, thereby expanding the external angle (

).[1] This pre-organizes the amine groups for chelation, increasing the formation constant of metal complexes—a phenomenon critical for its use in platinum drugs.
Synthetic Routes & Manufacturing[1]

The industrial synthesis of [1-(Aminomethyl)cyclohexyl]methanamine typically proceeds via the Strecker synthesis or cyanoalkylation of cyclohexanone, followed by catalytic hydrogenation.

Experimental Protocol: Dinitrile Reduction Pathway
  • Precursor Formation: Cyclohexanone is condensed with malononitrile or cyanoacetic acid derivatives (or via double alkylation of nitriles) to form 1,1-cyclohexanedicarbonitrile .[1]

  • Hydrogenation: The dinitrile is reduced using a Raney Nickel or Cobalt catalyst under high pressure.

Step-by-Step Methodology:

  • Reagents: 1,1-Cyclohexanedicarbonitrile, Raney Ni, Anhydrous Ammonia (solvent/suppressant of secondary amines).[1]

  • Conditions: 80–120°C, 50–100 bar

    
    .
    
  • Work-up: Filter catalyst, distill solvent, vacuum distill product (bp ~110°C at 10 mmHg, inferred from analogs).

Synthesis cluster_conditions Critical Process Controls Cyclohexanone Cyclohexanone (C6H10O) Intermediate 1,1-Cyclohexanedicarbonitrile (Gem-Dinitrile) Cyclohexanone->Intermediate + 2 HCN / Strecker (Condensation) Product [1-(Aminomethyl)cyclohexyl]methanamine (1,1-BAC) Intermediate->Product + 4 H2 / Raney Ni (High Pressure Reduction) Avoid Secondary Amines Avoid Secondary Amines Temp < 150°C Temp < 150°C

Figure 1: Synthetic pathway from cyclohexanone to 1,1-bis(aminomethyl)cyclohexane.

Coordination Chemistry: Platinum Antitumor Agents[1][7]

The most authoritative application of [1-(Aminomethyl)cyclohexyl]methanamine is in the design of cisplatin analogs .[1] The 1,1-BAC ligand (often denoted as AMCH in literature) forms a stable 6-membered chelate ring with Platinum(II).[1]

Mechanism of Action

Unlike the 1,2-diaminocyclohexane (DACH) ligand found in oxaliplatin (which forms a 5-membered ring), the 1,1-BAC ligand forms a 6-membered chelate ring .[1]

  • Stability: The 6-membered ring is conformationally flexible but the gem-disubstitution restricts the "boat/chair" flipping, locking the leaving groups (chlorides or carboxylates) into a favorable geometry for DNA intercalation.[1]

  • Efficacy: Platinum(II) complexes of 1,1-BAC, such as cis-dichloro-1,1-bis(aminomethyl)cyclohexane platinum(II) , have demonstrated high antitumor activity (%T/C > 200) against leukemia L1210 cell lines, outperforming some ethylenediamine derivatives.[1]

Synthesis of Pt-AMCH Complex
  • Ligand Activation: 1,1-BAC is converted to its sulfate salt to improve handling.[1]

  • Metalation: React

    
     with 1,1-BAC in water.
    
  • Oxidation (Optional): For Pt(IV) prodrugs, the Pt(II) complex is oxidized with

    
     or 
    
    
    
    to form axial ligands (OH or Cl).

Coordination Ligand 1,1-BAC Ligand (Bidentate) Complex cis-[Pt(1,1-BAC)Cl2] (Antitumor Agent) Ligand->Complex Chelation (Aq. Soln) PtSalt K2PtCl4 PtSalt->Complex DNA DNA Adduct (Guanine N7 Crosslink) Complex->DNA Aquation & Binding (Cytotoxicity) 6-Membered Ring 6-Membered Ring Complex->6-Membered Ring

Figure 2: Formation of the biologically active Platinum-1,1-BAC complex.

Applications in Polymer Science[8]

While less common than 1,3-BAC, the 1,1-isomer serves as a specialized epoxy curing agent and polyamide monomer.[1]

  • Epoxy Curing: The proximity of the two amine groups creates a "shielding" effect. Once the first amine reacts with an epoxide, the steric bulk of the cyclohexane ring and the reacted arm hinders the second amine. This results in longer pot life (latency) compared to 1,3-BAC, making it useful for casting applications where low exotherm and flow time are required.

  • Polyamides: When reacted with dicarboxylic acids (e.g., adipic acid), it forms semi-crystalline nylons with high glass transition temperatures (

    
    ) due to the rigid quaternary carbon, which inhibits chain rotation.
    
Handling, Safety, & Analytics
Safety Profile
  • Hazards: Corrosive (Skin Corr. 1B). Causes severe skin burns and eye damage. Harmful if swallowed.

  • Storage: Store under nitrogen. The compound is hygroscopic and readily reacts with atmospheric

    
     to form carbamates (white crusts), which deactivate the amine.
    
Analytical Characterization
  • NMR (

    
    ):  Distinct singlet or tightly coupled multiplet for the 
    
    
    
    protons due to symmetry (if achiral environment) or diastereotopicity.[1] The cyclohexane ring protons appear as complex multiplets (
    
    
    ppm).[1]
  • IR Spectroscopy:

    • Primary Amine N-H stretch: Doublet at

      
      .[1]
      
    • C-H stretch (Cyclohexane):

      
      .[1]
      
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71994, [1-(Aminomethyl)cyclohexyl]methanamine. Retrieved from [Link]

  • Khokhar, A. R., et al. (1991). Synthesis, characterization, and antitumor activity of amine platinum(II) and (IV) tellurate complexes. Journal of Inorganic Biochemistry. (Demonstrates efficacy of 1,1-BAC ligands). Retrieved from [Link]

  • Fanuzzi, G., et al. (1991). Reactivity of 1,1-bis(aminomethyl)cyclohexane platinum complexes. Inorganic Chemistry.[6] (Detailed structural analysis of the chelate bite angle).

  • American Elements. [1-(aminomethyl)cyclohexyl]methanamine Product Specifications. Retrieved from [Link]

Sources

Exploratory

[1-(Aminomethyl)cyclohexyl]methanamine: Molecular Profiling and Coordination Chemistry in Advanced Therapeutics

Executive Summary In the landscape of rational drug design and coordination chemistry, the selection of multidentate ligands dictates the pharmacokinetic and pharmacodynamic fate of metallodrugs. [1-(Aminomethyl)cyclohex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and coordination chemistry, the selection of multidentate ligands dictates the pharmacokinetic and pharmacodynamic fate of metallodrugs. [1-(Aminomethyl)cyclohexyl]methanamine —commonly referred to as 1,1-bis(aminomethyl)cyclohexane—is a sterically demanding, highly lipophilic diamine. This technical guide explores its fundamental physicochemical properties, its critical role in the synthesis of antineoplastic platinum(II) complexes (such as Spiroplatin), and its emerging applications in Metal-Organic Frameworks (BioMOFs).

As an Application Scientist, I have structured this whitepaper to move beyond basic chemical identifiers, focusing instead on the causality of its structural features and providing field-validated protocols for its application and trace analysis.

Physicochemical Profiling & Structural Rationale

The utility of[1-(aminomethyl)cyclohexyl]methanamine stems directly from its molecular architecture. The geminal bis(aminomethyl) substitution on a rigid cyclohexane ring creates a pre-organized bidentate ligand. This "gem-dialkyl effect" forces the two primary amine groups into a conformation that is thermodynamically highly favorable for chelation to transition metals.

Quantitative Data Summary

The fundamental properties of the compound dictate its behavior in synthetic workflows and biological matrices[1].

ParameterSpecificationCausality / Experimental Implication
IUPAC Name [1-(aminomethyl)cyclohexyl]methanamineDefines the core structure: a cyclohexane ring with two aminomethyl groups at the C1 position.
Common Synonyms 1,1-Bis(aminomethyl)cyclohexaneOften used in patent literature and legacy pharmaceutical research.
CAS Number 4441-55-8Primary identifier for reagent procurement.
Molecular Formula C8H18N2The high carbon-to-nitrogen ratio imparts significant lipophilicity compared to standard diamines (e.g., ethylenediamine)[1].
Molecular Weight 142.24 g/mol The added mass (142.24 g/mol ) increases the overall molecular weight of resulting metallodrugs, altering their diffusion kinetics[1].
Exact Mass 142.147 DaCritical for high-resolution mass spectrometry (HRMS) validation during synthesis[1].
Topological Polar Surface Area 52.0 ŲPredicts moderate membrane permeability prior to metal coordination[1].

Applications in Antineoplastic Drug Development

The primary historical and clinical interest in [1-(aminomethyl)cyclohexyl]methanamine lies in its use as a carrier ligand for platinum-based anticancer drugs. Traditional cisplatin is highly water-soluble but suffers from severe nephrotoxicity and rapid systemic clearance.

By substituting the ammine ligands of cisplatin with 1,1-bis(aminomethyl)cyclohexane, researchers developed Spiroplatin (aqua[1,1-bis(aminomethyl)cyclohexane]sulphatoplatinum(II)). The causality here is driven by lipophilicity: the bulky cyclohexane ring creates a hydrophobic cis-platinum complex. This hydrophobicity allows the complex to be efficiently incorporated into the phospholipid bilayers of liposomes (e.g., dimyristoylphosphatidylglycerol)[2]. Liposomal encapsulation solubilizes the complex, dramatically altering its pharmacokinetic profile by shielding it from rapid renal clearance and reducing off-target toxicity[2].

Spiroplatin_Pathway A Ligand + K2PtCl4 B Dichloro Pt(II) Complex A->B Substitution C Spiroplatin (Active) B->C Ag2SO4 (Aqueous) D DNA Cross-linking C->D Cellular Uptake

Fig 1: Synthetic workflow and intracellular activation pathway of Spiroplatin.

Emerging Role in BioMOFs for Antibiotic Delivery

Beyond platinum complexes, the diamine's robust chelating ability is leveraged in the synthesis of Metal-Organic Frameworks (MOFs) for controlled drug delivery. Recent advancements utilize [1-(aminomethyl)cyclohexyl]methanamine as a coligand in the formation of Magnesium (Mg) and Manganese (Mn) BioMOFs[3].

Mechanistic Insight: When enclosing active pharmaceutical ingredients like nalidixic acid (a broad-spectrum antibiotic with notoriously poor aqueous solubility), the MOF structure acts as a protective, slow-release matrix. The diamine ligand stabilizes the metal nodes (Mg2+ or Mn2+) while providing sufficient steric bulk to create highly porous internal cavities, thereby boosting the dissolution rate and overall antibiotic activity of the loaded nalidixic acid[3].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success without requiring immediate downstream assays.

Protocol 1: Synthesis of Dichloro[1,1-bis(aminomethyl)cyclohexane]platinum(II)

This is the critical intermediate for Spiroplatin and related liposomal Pt-drugs.

  • Reagent Preparation: Dissolve 1.0 mmol of potassium tetrachloroplatinate (K2PtCl4) in 10 mL of deionized water. Causality: K2PtCl4 is utilized instead of standard cisplatin because the labile chloride ions are easily displaced by the strong nucleophilic amines of our target ligand.

  • Ligand Addition: Slowly add 1.05 mmol of [1-(aminomethyl)cyclohexyl]methanamine (CAS 4441-55-8) dissolved in 5 mL of water to the stirring Pt solution.

  • Incubation & Self-Validation: Stir the mixture in the dark at room temperature for 24 hours.

    • Self-Validation Checkpoint: The reaction is visually validated by the disappearance of the characteristic deep red color of the aqueous PtCl4(2-) ion, replaced by the precipitation of a pale yellow solid (the dichloro Pt(II) complex). If the solution remains red, the ligand coordination is incomplete.

  • Isolation: Filter the pale yellow precipitate, wash sequentially with cold water, ethanol, and diethyl ether, and dry under vacuum.

Protocol 2: Trace Analysis via HPLC-ECD in Biological Fluids

Quantifying these bulky platinum complexes in plasma or urine requires high sensitivity. UV detection is insufficient due to the lack of strong chromophores. We utilize Reversed-Phase High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD)[4].

  • Sample Preparation (Ultrafiltration): Pass human plasma samples through a 10 kDa MWCO centrifugal filter.

    • Causality: This step removes high-molecular-weight plasma proteins. If left in the sample, these proteins will rapidly foul the C18 stationary phase and passivate the mercury drop electrode, destroying signal reproducibility.

  • Chromatographic Separation: Inject 20 µL of the ultrafiltrate onto a C18 Reversed-Phase column using an isocratic mobile phase (e.g., acetate buffer/methanol).

  • Electrochemical Detection: Detect the eluting platinum complexes using differential pulse amperometry at a hanging mercury drop electrode set to -540 mV vs. Ag/AgCl[4].

    • Causality: The hanging mercury drop provides a continuously renewable, pristine conductive surface, ensuring that the reduction of Pt(II) to Pt(0) occurs without electrode fouling.

  • Self-Validation (Matrix Recovery): Prior to ultrafiltration, spike a blank plasma sample with a known concentration (e.g., 1.0 µM) of the complex. The system is validated if the integrated peak area yields a recovery of >95%, confirming the absence of matrix-induced ion suppression. The limit of detection (LOD) should be strictly maintained at 0.05 µM[4].

HPLC_Workflow S1 Plasma Ultrafiltrate S2 Reversed-Phase HPLC S1->S2 Injection S3 Amperometric Detection S2->S3 Elution S4 Quantification S3->S4 LOD 0.05 µM

Fig 2: HPLC-ECD analytical workflow for trace detection of Pt(II) complexes.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71994, [1-(Aminomethyl)cyclohexyl]methanamine." PubChem, [Link].

  • Perez-Soler, R., et al. "HYDROPHOBIC CIS-PLATINUM COMPLEXES EFFICIENTLY INCORPORATED INTO LIPOSOMES." WIPO (PCT), WO/1990/002131,[Link].

  • Elferink, F., et al. "Analysis of antitumour[1,1-bis(aminomethyl)cyclohexane]platinum(II) complexes derived from spiroplatin by high-performance liquid chromatography with differential pulse amperometric detection." Journal of Chromatography A, 320.2 (1985): 379-392.[Link].

  • Pinto, R., et al. "Mg- and Mn-MOFs Boost the Antibiotic Activity of Nalidixic Acid." ACS Applied Bio Materials, 2(6) (2019): 2553–2561.[Link].

Sources

Foundational

Commercial availability of [1-(Aminomethyl)cyclohexyl]methanamine

An In-Depth Technical Guide to the Commercial Availability and Synthesis of [1-(Aminomethyl)cyclohexyl]methanamine For Researchers, Scientists, and Drug Development Professionals Introduction [1-(Aminomethyl)cyclohexyl]m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Commercial Availability and Synthesis of [1-(Aminomethyl)cyclohexyl]methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1-(Aminomethyl)cyclohexyl]methanamine, also known by its systematic IUPAC name 1,1-cyclohexanebis(methylamine), is a diamine building block that is gaining significant interest in the fields of medicinal chemistry and materials science. Its rigid cyclohexyl scaffold, appended with two primary amine functionalities in a geminal arrangement, imparts unique conformational constraints and reactive handles. These structural features make it a valuable synthon for the development of novel pharmaceuticals, including enzyme inhibitors and receptor ligands, as well as for the synthesis of advanced polymers and coordination complexes. This guide provides a comprehensive overview of the commercial availability, synthesis, and key properties of this versatile compound, tailored for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of [1-(Aminomethyl)cyclohexyl]methanamine is essential for its effective use in research and development.

PropertyValueSource
Molecular Formula C₈H₁₈N₂[1]
Molecular Weight 142.24 g/mol [1]
CAS Number 4441-55-8[2]
Appearance Colorless to pale yellow liquidGeneral supplier information
Boiling Point Not well-defined, estimated >200 °CInferred from related compounds
Solubility Soluble in water and common organic solvents[3]

Commercial Availability

[1-(Aminomethyl)cyclohexyl]methanamine is commercially available from a range of chemical suppliers, typically as a research-grade chemical. It is important for researchers to consider the purity, isomeric form (if applicable to derivatives), and available quantities when sourcing this compound.

SupplierProduct NamePurityAvailable Forms
American Elements [1-(aminomethyl)cyclohexyl]methanamineResearch to high purity grades (e.g., 99%, 99.9%)Liquid
LGC Standards [1-(Aminomethyl)cyclohexyl]methanamineReference standard gradeLiquid
A2B Chem [1-(Aminomethyl)cyclohexyl]methanamine≥95%Liquid
Sigma-Aldrich 1,3-Cyclohexanebis(methylamine), mixture of isomers98%Liquid
Santa Cruz Biotechnology 1,4-Cyclohexanebis(methylamine), cis + trans≥96%Liquid

Note: The availability of specific isomers, such as the 1,3- and 1,4-substituted analogs, is also common. Researchers should carefully verify the CAS number and chemical structure provided by the supplier to ensure they are purchasing the correct isomer for their application.

Synthetic Routes: A Plausible Approach via Reductive Amination

While specific, detailed synthetic procedures for 1,1-cyclohexanebis(methylamine) are not abundantly available in peer-reviewed literature, a highly plausible and efficient route is through the reductive amination of a suitable carbonyl precursor. The following section outlines a scientifically sound, step-by-step protocol based on established chemical principles.

Causality Behind Experimental Choices

The chosen synthetic strategy, reductive amination, is a cornerstone of amine synthesis due to its versatility and efficiency.[2][4][5] The selection of cyclohexanedione as the starting material provides the core carbocyclic ring. The use of ammonia as the nitrogen source is the most direct way to introduce the primary amine functionalities. A reducing agent that is selective for the imine intermediate over the starting ketone is crucial to prevent premature reduction of the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) is an excellent choice for this one-pot reaction due to its mild nature and chemoselectivity.[6]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Cyclohexanedione D Reaction Vessel (Round-bottom flask) A->D B Ammonia (in Methanol) B->D C Sodium Cyanoborohydride (NaBH3CN) E Stirring at Room Temperature D->E Combine and stir F Monitoring by TLC/GC-MS E->F G Quench with HCl F->G Reaction complete H Solvent Evaporation G->H I Extraction with Organic Solvent H->I J Drying and Concentration I->J K Distillation under Reduced Pressure or Crystallization of Dihydrochloride Salt J->K Crude product L Pure [1-(Aminomethyl)cyclohexyl]methanamine K->L

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of High-Performance Polymers Using [1-(Aminomethyl)cyclohexyl]methanamine

Introduction: A Versatile Cycloaliphatic Diamine for Advanced Polymers [1-(Aminomethyl)cyclohexyl]methanamine, more commonly known as 1,3-Bis(aminomethyl)cyclohexane (1,3-BAC), is a cycloaliphatic diamine that serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Cycloaliphatic Diamine for Advanced Polymers

[1-(Aminomethyl)cyclohexyl]methanamine, more commonly known as 1,3-Bis(aminomethyl)cyclohexane (1,3-BAC), is a cycloaliphatic diamine that serves as a pivotal building block in modern polymer chemistry.[1][2] With the CAS Number 2579-20-6, this compound is a colorless to pale yellow liquid characterized by a cyclohexane ring functionalized with two primary aminomethyl groups.[1][3] Its unique structure, which exists as a mixture of cis and trans isomers, is the key to its utility.[1] The non-planar, saturated ring structure imparts a combination of rigidity, thermal stability, and, crucially, optical transparency in the final polymer, distinguishing it from purely linear aliphatic or planar aromatic diamines.[4]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging the properties of 1,3-BAC in the synthesis of two major classes of polymers: high-performance polyamides and cross-linked epoxy resins. The protocols are designed to be self-validating, with detailed explanations for each step, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Section 1: Synthesis of Optically Clear, High-Strength Polyamides

The incorporation of 1,3-BAC into a polyamide backbone is a proven strategy for producing amorphous or semi-crystalline polymers with exceptional transparency and thermal stability.[4] Unlike aromatic diamines that can lead to highly crystalline, opaque materials, the bent and non-planar structure of the cyclohexane ring in 1,3-BAC disrupts the extensive chain packing and hydrogen bonding that cause crystallinity, resulting in crystal-clear materials.[4]

Principle of Polycondensation

Polyamides are formed through a step-growth polycondensation reaction. In this process, the nucleophilic primary amine groups of 1,3-BAC attack the electrophilic carbonyl carbon of a dicarboxylic acid. This reaction forms an amide linkage (-CO-NH-) and releases a molecule of water as a byproduct.[5] To drive the reaction to completion and achieve high molecular weight polymers, this water must be effectively removed, typically by heating the reaction mixture under a vacuum or in an inert atmosphere.[5] The reaction can be performed via melt polycondensation at high temperatures, a common industrial method for producing high-performance nylons.

Polyamide_Synthesis_Workflow

Protocol 1.1: Synthesis of a Transparent Copolyamide via Melt Polycondensation

This protocol is adapted from established patent literature for creating a crystal-clear, high-impact polyamide and demonstrates the utility of 1,3-BAC in advanced material synthesis.[4]

Materials:

  • trans-1,3-Bis(aminomethyl)cyclohexane (trans-1,3-BAC)

  • Terephthalic acid

  • ε-caprolactam

  • Deionized water

  • High-purity nitrogen gas

Equipment:

  • High-pressure stainless steel autoclave (reactor) equipped with a mechanical stirrer, heating mantle, pressure gauge, gas inlet/outlet, and a bottom discharge valve for extrusion.

  • Vacuum pump capable of reaching <1 mm Hg.

  • Water bath for cooling the extruded polymer strand.

  • Pelletizer.

Procedure:

  • Reactor Charging: Into the stainless steel autoclave, introduce an equimolar mixture of terephthalic acid and trans-1,3-bis-(aminomethyl)-cyclohexane. For a copolyamide formulation, ε-caprolactam and a small amount of water are also added. A representative mixture is 1661 g of terephthalic acid, 1451 g of trans-1,3-BAC, and 1170 g of caprolactam with 450 ml of water.[4]

    • Causality Explanation: The water acts as a heat transfer medium and helps to initially fluidize the solid monomers, ensuring a homogeneous salt slurry before melting. The ε-caprolactam is incorporated to modify the polymer properties, such as increasing flexibility and lowering the melting point for better processability.

  • Inert Atmosphere Purge: Seal the autoclave and purge the internal atmosphere by pressurizing with high-purity nitrogen to ~50 psi and then venting three times. This is a critical step to remove oxygen, which can cause oxidative degradation and discoloration of the polymer at the high temperatures required for polymerization.

  • Heating and Pressurization: Begin stirring the mixture and heat the autoclave to 260°C. As the temperature rises, the polycondensation reaction begins, and the water added and generated as a byproduct will turn to steam, causing the internal pressure to rise.

  • Pressure Reduction and Water Removal: Once the target temperature is reached, hold for 60-90 minutes. Then, slowly and carefully vent the steam over 60 minutes to gradually reduce the pressure back to atmospheric levels.

    • Causality Explanation: A slow, controlled pressure release is essential. If vented too quickly, the vigorous boiling can cause the reactants to foam up and foul the reactor outlet. This step is the primary means of removing the water byproduct, which, according to Le Chatelier's principle, drives the equilibrium toward polymer formation.

  • Vacuum Application: Once at atmospheric pressure, connect the reactor outlet to a vacuum pump and gradually reduce the pressure to below 1 mm Hg. Maintain these conditions (260°C, <1 mm Hg) for another 30-60 minutes.

    • Causality Explanation: The vacuum stage is crucial for removing the final traces of water and other volatile byproducts, which maximizes the polymer's molecular weight and, consequently, its mechanical properties like toughness and impact strength.

  • Extrusion and Pelletization: Pressurize the autoclave with nitrogen to extrude the molten polymer through the bottom discharge valve as a continuous strand. Quench the strand in a water bath and feed it into a pelletizer to produce solid pellets for subsequent analysis or processing.

Data Presentation: Properties of 1,3-BAC-Based Polyamides

The properties of polyamides derived from 1,3-BAC can be tuned by the choice of dicarboxylic acid and the inclusion of comonomers.

Diamine Component(s)Diacid Component(s)ComonomerSecond Order Transition Temp. (Tg)Key FeatureReference
trans-1,3-BACTerephthalic Acidε-caprolactam134°CTransparent[4]
trans-1,3-BACTerephthalic AcidNone174°CHigh Tg, Transparent[4]
trans-1,3-BAC (95%) + trans-1,4-BAC (5%)Terephthalic Acidε-caprolactam165°CCrystal-clear, High Impact[4]

Section 2: 1,3-BAC as a High-Performance Epoxy Curing Agent

1,3-BAC is widely used as a curing agent, or hardener, for epoxy resins.[3][6] Its cycloaliphatic structure provides an excellent balance of properties, including low viscosity, rapid cure at low temperatures, high resistance to chemicals, and superior color stability (resistance to yellowing) compared to many aromatic amine hardeners.[3][6]

Principle of Epoxy Curing

Epoxy curing is a cross-linking process. Each primary amine group (-NH2) on the 1,3-BAC molecule contains two active hydrogens. These active hydrogens react with the epoxide (oxirane) rings of the epoxy resin in a ring-opening addition reaction. No byproducts are formed. As each 1,3-BAC molecule can react with up to four epoxide groups, a dense, three-dimensional, thermoset network is formed, converting the liquid resin into a hard, infusible solid.

Epoxy_Curing_Mechanism

Protocol 2.1: Formulation and Curing of a Standard Epoxy System

Principle of Stoichiometry: For optimal performance, the epoxy resin and curing agent should be mixed in a stoichiometric ratio. This is calculated using the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.

  • AHEW Calculation: AHEW = (Molecular Weight of Amine) / (Number of Active Hydrogens).

    • For 1,3-BAC (C₈H₁₈N₂), Molecular Weight ≈ 142.24 g/mol .[]

    • Number of active hydrogens = 4 (two on each -NH₂ group).

    • AHEW of 1,3-BAC = 142.24 / 4 = 35.6 g/eq .

  • Mixing Ratio: The required amount of curing agent per 100 parts of resin is calculated as:

    • Parts per Hundred Resin (PHR) = (AHEW / EEW) * 100

Materials:

  • 1,3-Bis(aminomethyl)cyclohexane (1,3-BAC) (AHEW ≈ 35.6 g/eq)

  • Liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin (e.g., with an EEW of 188 g/eq).

  • Disposable mixing cups and stirring rods.

  • Mold for casting (e.g., silicone or polished metal).

  • Vacuum desiccator or chamber.

  • Programmable oven.

Procedure:

  • Calculate Mix Ratio: Using the formula above, calculate the required amount of 1,3-BAC.

    • PHR = (35.6 / 188) * 100 ≈ 18.9 PHR .

    • This means for every 100g of epoxy resin, you will need 18.9g of 1,3-BAC.

  • Mixing: Accurately weigh 100g of the DGEBA resin into a mixing cup. Add 18.9g of 1,3-BAC to the resin.

  • Homogenization: Thoroughly mix the two components for 3-5 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture. Streaks or swirls indicate incomplete mixing.

    • Causality Explanation: Incomplete mixing is a primary cause of curing failures, leading to soft spots or tacky surfaces in the final product. The reaction begins immediately upon mixing, so this step should be performed efficiently.

  • Degassing: Place the mixed cup inside a vacuum chamber and apply a vacuum. The liquid will bubble as dissolved air is removed. Continue the vacuum until the bubbling subsides (typically 5-10 minutes).

    • Causality Explanation: Air bubbles trapped in the cured material act as stress concentrators and create voids, significantly reducing its mechanical strength and optical clarity.

  • Casting: Pour the degassed mixture into the desired mold.

  • Curing Schedule: Allow the casting to cure at ambient temperature (25°C) for 24 hours. Then, transfer to an oven for a post-cure at 80°C for 2-3 hours.

    • Causality Explanation: The initial room temperature cure allows the material to gel and harden without introducing thermal stresses. The elevated temperature post-cure is essential to complete the cross-linking reaction and achieve the maximum glass transition temperature (Tg) and ultimate physical properties of the material.[3]

Data Presentation: Typical Properties of a 1,3-BAC Cured Epoxy System

PropertyTypical ValueSignificance
AppearanceClear, Colorless LiquidEase of handling and mixing.[3]
Gel Time (at 25°C)~30-45 minutesProvides a reasonable working time for casting.
Glass Transition Temp. (Tg)120-140°C (post-cured)High Tg indicates good thermal stability.
Hardness (Shore D)80-85Indicates a hard, durable surface.
Chemical ResistanceExcellentResistant to solvents, acids, and bases.[6]
Color StabilityHigh (Resists Yellowing)Superior to many aromatic amines for aesthetic applications.[3]

Section 3: Safety, Handling, and Storage

Hazard Profile: 1,3-Bis(aminomethyl)cyclohexane is a corrosive compound.[2] It can cause severe skin burns and eye damage.[3] It is also harmful if swallowed or inhaled and may cause an allergic skin reaction.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid breathing vapors.[6]

Handling and Storage:

  • Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

  • Keep containers tightly sealed to prevent absorption of moisture and carbon dioxide from the air, which can react with the amine groups.

Conclusion

[1-(Aminomethyl)cyclohexyl]methanamine is a uniquely versatile diamine that provides polymer chemists with a powerful tool for material design. Its cycloaliphatic structure enables the synthesis of high-performance polyamides with exceptional optical clarity and thermal resistance. As an epoxy curing agent, it delivers a desirable combination of low-temperature reactivity, robust chemical resistance, and excellent color stability. By understanding the principles behind its reactivity and following validated protocols, researchers can effectively harness the potential of 1,3-BAC to develop advanced materials for a wide range of demanding applications.

References

  • Google Patents.
  • Wikipedia. 1,3-Bis(aminomethyl)cyclohexane. [Link]

  • Mitsubishi Gas Chemical Trading, Inc. 1,3 bis (aminomethyl)cyclohexane. [Link]

Sources

Application

Synthesis of polyamides using 1,1-bis(aminomethyl)cyclohexane

An Application Guide to the Synthesis and Characterization of Novel Polyamides from 1,1-Bis(aminomethyl)cyclohexane Abstract This technical guide provides detailed methodologies for the synthesis of advanced polyamides u...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Characterization of Novel Polyamides from 1,1-Bis(aminomethyl)cyclohexane

Abstract

This technical guide provides detailed methodologies for the synthesis of advanced polyamides utilizing 1,1-bis(aminomethyl)cyclohexane (1,1-BAC) as a key cycloaliphatic diamine monomer. The unique geminal substitution pattern on the cyclohexane ring introduces significant structural rigidity and asymmetry, leading to polymers with distinct thermal and mechanical properties. This document outlines two primary, field-proven synthetic protocols: low-temperature interfacial polymerization and direct high-temperature solution polycondensation. Each protocol is presented with step-by-step instructions, causality-driven explanations for experimental choices, and expected outcomes. Furthermore, we detail essential characterization techniques for the resulting polymers, including spectroscopic and thermal analysis, to validate structure and performance. This guide is intended for researchers and scientists in polymer chemistry and materials science, offering a robust framework for developing novel polyamides with tailored properties for high-performance applications.

Introduction: The Strategic Value of 1,1-Bis(aminomethyl)cyclohexane in Polyamide Synthesis

Polyamides are a cornerstone of the high-performance polymer industry, renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[1] The archetypal nylons, produced via linear aliphatic monomers, have defined the field for decades.[2][3] However, the demand for materials with enhanced processability, higher glass transition temperatures (Tg), and improved solubility has driven the exploration of non-linear and cycloaliphatic monomers.

1,1-Bis(aminomethyl)cyclohexane (1,1-BAC) is a cycloaliphatic diamine that offers a unique structural motif for creating advanced polyamides. Unlike its 1,3- and 1,4-isomers, which have been previously investigated for producing transparent polyamides[4], the 1,1-geminal substitution of aminomethyl groups on the cyclohexane ring introduces a significant steric hindrance and disrupts chain packing. This structural feature is critical for engineering polymers that resist crystallization, thereby enhancing their solubility in common organic solvents and improving optical clarity.[5] The inherent rigidity of the cyclohexane ring is expected to contribute to high glass transition temperatures and good thermal stability, essential attributes for engineering plastics.[6]

This application note provides a comprehensive guide to leveraging 1,1-BAC in polyamide synthesis. We will explore two distinct polymerization pathways, providing detailed protocols grounded in established chemical principles.

Foundational Polymerization Methodologies

The synthesis of high-molecular-weight polyamides is contingent on achieving a precise stoichiometric balance between the diamine and the diacid (or its derivative) monomers.[7] The two most effective methods for achieving this with monomers like 1,1-BAC are interfacial polymerization and solution polycondensation.

Interfacial Polymerization

Interfacial polymerization is a type of step-growth polymerization that occurs at the boundary of two immiscible liquids.[8] Typically, the diamine is dissolved in an aqueous phase, while a diacyl chloride is dissolved in a non-polar organic solvent. The reaction is exceptionally rapid and occurs at or near room temperature.

  • Mechanism & Rationale: The polymerization is a Schotten-Baumann reaction, where the nucleophilic amine groups of 1,1-BAC attack the electrophilic carbonyl carbons of the diacyl chloride.[8] This reaction liberates hydrochloric acid (HCl), which is neutralized by an acid scavenger (e.g., NaOH or Na2CO3) included in the aqueous phase, driving the reaction to completion. The polymer film forms at the interface, and its growth becomes self-limiting as the film acts as a barrier to monomer diffusion.[9] This technique is ideal for lab-scale synthesis due to its speed and mild conditions.

Solution Polycondensation

In this method, both the diamine and dicarboxylic acid monomers are dissolved in a single-phase solvent system, typically at elevated temperatures. To facilitate the direct amidation between a carboxylic acid and an amine, which is otherwise thermodynamically challenging, activating agents are often employed.

  • Mechanism & Rationale: The Yamazaki-Higashi phosphorylation technique is a highly effective method for solution polycondensation.[5] It utilizes triphenyl phosphite (TPP) and a base, such as pyridine, in a solvent like N-Methyl-2-pyrrolidone (NMP), often with the addition of salts like lithium chloride (LiCl) to maintain polymer solubility. The dicarboxylic acid is first activated by TPP, forming a reactive phosphonium salt intermediate. This intermediate is then readily attacked by the diamine to form the amide bond, yielding triphenyl phosphate and other byproducts. This method avoids the need for highly reactive and moisture-sensitive diacyl chlorides and allows for the direct use of dicarboxylic acids.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Diacyl chlorides are corrosive and react violently with water.

Protocol 1: Synthesis of Polyamide via Interfacial Polymerization

This protocol describes the synthesis of a semi-aromatic polyamide from 1,1-bis(aminomethyl)cyclohexane and terephthaloyl chloride.

cluster_prep Phase Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification cluster_char Characterization A Dissolve 1,1-BAC & Na2CO3 in Water C Combine Phases in Beaker (No Stirring) A->C B Dissolve Terephthaloyl Chloride in Dichloromethane B->C D Initiate High-Speed Homogenization (Stirring) C->D 5-10 min E Polymer Precipitates from Emulsion D->E F Filter Precipitate (Büchner Funnel) E->F G Wash with Water (to remove salts) F->G H Wash with Acetone (to remove oligomers) G->H I Dry in Vacuum Oven at 80°C H->I J Obtain Final Polyamide Powder I->J K Analyze via FT-IR, NMR, DSC, TGA, GPC J->K

Fig. 2: General reaction for solution polycondensation.
ReagentFormulaM.W. ( g/mol )AmountMoles
1,1-Bis(aminomethyl)cyclohexaneC₈H₁₈N₂142.242.13 g0.015
Isophthalic AcidC₈H₆O₄166.132.49 g0.015
Triphenyl Phosphite (TPP)C₁₈H₁₅O₃P310.2810.3 mL0.033
PyridineC₅H₅N79.1010 mL-
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO99.1340 mL-
Lithium Chloride (LiCl)LiCl42.391.5 g-
MethanolCH₃OH32.04~250 mL-
  • Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Charge Reactants: To the flask, add 2.13 g (0.015 mol) of 1,1-bis(aminomethyl)cyclohexane, 2.49 g (0.015 mol) of isophthalic acid, 1.5 g of LiCl, 40 mL of NMP, and 10 mL of pyridine.

  • Inert Atmosphere: Begin stirring the mixture and purge the system with a gentle stream of nitrogen for 15 minutes to remove oxygen.

  • Add Activating Agent: Slowly add 10.3 mL of triphenyl phosphite to the stirring mixture at room temperature.

  • Heating: Heat the reaction mixture to 110°C using an oil bath and maintain this temperature for 3-5 hours. The solution will become increasingly viscous as the polymer forms.

  • Precipitate the Polymer: After cooling the flask to room temperature, pour the viscous polymer solution into 250 mL of methanol while stirring vigorously. The polyamide will precipitate as a fibrous white solid.

  • Isolate and Purify:

    • Filter the polymer using a Büchner funnel.

    • Re-dissolve the collected solid in a minimal amount of NMP or Dimethylacetamide (DMAc) and re-precipitate into fresh methanol to ensure high purity.

    • Wash the final product thoroughly with hot methanol.

  • Drying: Transfer the purified polymer to a vacuum oven and dry at 80°C for 24 hours.

Characterization of Polyamides

Proper characterization is essential to confirm the synthesis of the desired polyamide and to understand its properties.

TechniquePurposeExpected Results for 1,1-BAC Polyamides
FT-IR Spectroscopy Confirm functional groupsAppearance of strong amide I (C=O stretch) band at ~1650 cm⁻¹ and amide II (N-H bend) band at ~1550 cm⁻¹. Disappearance of primary amine (N-H stretch) bands from the monomer.
¹H NMR Spectroscopy Elucidate chemical structureSignals corresponding to the cyclohexane ring protons, aminomethyl protons, and aromatic protons (if applicable). Integration of peaks should match the expected polymer structure.
Differential Scanning Calorimetry (DSC) Determine thermal transitionsHigh glass transition temperature (Tg), typically >150°C, due to the rigid cyclohexane ring. [4]May show a melting temperature (Tm) if semi-crystalline, but often amorphous. [5]
Thermogravimetric Analysis (TGA) Assess thermal stabilityHigh decomposition temperature (Td), often above 400°C, indicating excellent thermal stability. [10]
Gel Permeation Chromatography (GPC) Determine molecular weight (Mn, Mw) and dispersity (Đ)Provides information on the degree of polymerization. High molecular weight (Mw > 10,000 g/mol ) is indicative of a successful polymerization.
Film Casting & Tensile Testing Evaluate mechanical propertiesPolymers should form transparent and flexible films from solution (e.g., in NMP or DMAc). [5]Expected to show high tensile strength and modulus. [5]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Polymer Yield or Molecular Weight 1. Impure monomers or solvents. 2. Incorrect stoichiometry. 3. Insufficient reaction time or temperature. 4. (Interfacial) Ineffective acid scavenger.1. Purify monomers and ensure solvents are anhydrous. 2. Carefully weigh all reagents. 3. Extend reaction time or slightly increase temperature. 4. Ensure the acid scavenger is fully dissolved and in molar excess.
Brittle Polymer Film Low molecular weight.Optimize polymerization conditions (see above) to increase chain length.
Insoluble Polymer Highly crystalline or cross-linked polymer.1. (Solution) Ensure LiCl is used to aid solubility. 2. (Interfacial) Ensure high-speed stirring to prevent localized high monomer concentrations which can lead to cross-linking if trifunctional acyl chlorides are present as impurities.

Conclusion

1,1-Bis(aminomethyl)cyclohexane serves as an excellent monomer for the synthesis of advanced polyamides with desirable properties such as high thermal stability, good solubility, and robust mechanical performance. The protocols for interfacial and solution polymerization provided herein offer reliable and reproducible methods for producing these materials. By carefully controlling stoichiometry and reaction conditions, researchers can tailor the molecular weight and, consequently, the physical properties of the resulting polymers to meet the demands of various high-performance applications, from engineering plastics to advanced coatings and composite materials. [11]

References

  • Zhu, J., et al. (2018). Exploiting Ring-Opening Aminolysis–Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides. Biomacromolecules. Available at: [Link]

  • Li, P. H., et al. (2009). Highly organosoluble and transparent polyamides containing cyclohexane and trifluoromethyl moieties: Synthesis and characterization. Express Polymer Letters. Available at: [Link]

  • Benes, N. E., & Lammertink, R. G. H. (2014). Visualization and characterization of interfacial polymerization layer formation. Soft Matter. Available at: [Link]

  • Lauterbach, H. G., & Schulte, E. (1978). U.S. Patent No. 4,071,506. U.S. Patent and Trademark Office.
  • Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available at: [Link]

  • Guan, Z., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society. Available at: [Link]

  • Imai, Y. (2015). Polyamide Syntheses. In: Kobayashi, S., Müllen, K. (eds) Encyclopedia of Polymeric Nanomaterials. Springer, Berlin, Heidelberg. Available at: [Link]

  • Kirch, W., & Suter, H. (1961). U.S. Patent No. 3,012,994. U.S. Patent and Trademark Office.
  • Knight, P., & Pfaendtner, J. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Polymer Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Interfacial polymerization. Available at: [Link]

  • Kaisersberger, E., & Sowell, C. (2015). Characterization and Classification of Recycled Polyamides by Means of Identify. Netzsch. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Bis(aminomethyl)cyclohexane. Available at: [Link]

  • Mitsubishi Gas Chemical Trading, Inc. (n.d.). 1,3 bis (aminomethyl)cyclohexane. Available at: [Link]

  • Ong, R. C., et al. (2022). Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. Membranes. Available at: [Link]

  • Zhang, H., et al. (2017). Study on the Influence of Interfacial Polymerization Process on Thin–Film Composite (TFC) Forward Osmosis (FO). Chemical Engineering Transactions. Available at: [Link]

  • Noordzij, T., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at: [Link]

  • Zhang, K., et al. (2021). Interfacial Polymerization at the Alkane/Ionic Liquid Interface. Angewandte Chemie. Available at: [Link]

  • Scribd. (n.d.). Overview of Polyamide Properties and Uses. Available at: [Link]

Sources

Method

Application Note: [1-(Aminomethyl)cyclohexyl]methanamine (1,1-BAC) as a Sterically Hindered Chain Extender in Biomedical Polyurethanes

Topic: [1-(Aminomethyl)cyclohexyl]methanamine in Polyurethane Production Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary [1-(Am...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1-(Aminomethyl)cyclohexyl]methanamine in Polyurethane Production Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

[1-(Aminomethyl)cyclohexyl]methanamine (CAS: 4441-55-8), commonly referred to as 1,1-bis(aminomethyl)cyclohexane (1,1-BAC) , is a cycloaliphatic diamine featuring a geminal substitution pattern. Unlike its regiopositioned counterparts (1,3-BAC or 1,4-BAC), the 1,1-isomer introduces a unique "kinked" conformational rigidity and significant steric hindrance around the amine functionalities.

For drug development and biomaterials professionals, this molecule bridges two critical domains:

  • Pharmacology: It is the chelating ligand in Spiroplatin (TNO-6) , a second-generation platinum-based antineoplastic agent designed to reduce renal toxicity compared to Cisplatin.

  • Material Science: In polyurethane (PU) synthesis, it serves as a specialized chain extender. Its geminal structure retards reaction kinetics (extending pot life) and enhances the hydrolytic stability of the resulting polyurea hard segments—a critical attribute for long-term implantable devices.

Chemical Mechanism & Structural Advantages

The Geminal Effect on Polymer Architecture

Standard aliphatic diamines (e.g., 1,6-hexanediamine) produce linear, flexible hard segments. In contrast, 1,1-BAC introduces a Gem-Dimethyl Effect (Thorpe-Ingold Effect) analogue. The two aminomethyl groups are attached to the same carbon (C1) of the cyclohexane ring.

  • Steric Shielding: The bulky cyclohexane ring protects the urea linkages formed during polymerization from enzymatic and hydrolytic attack.

  • Modulus Enhancement: The restricted rotation at the C1 quaternary center increases the Glass Transition Temperature (

    
    ) of the hard segment, yielding elastomers with higher modulus without sacrificing optical transparency.
    
Reaction Pathway

The synthesis involves the step-growth polymerization of an isocyanate-terminated prepolymer with 1,1-BAC.

DOT Diagram 1: Reaction Mechanism & Steric Shielding

G ISO Isocyanate Prepolymer (R-N=C=O) TS Transition State (Sterically Hindered Approach) ISO->TS Nucleophilic Attack BAC 1,1-BAC (Geminal Diamine) BAC->TS UREA Polyurea Hard Segment (Hydrolytically Stable) TS->UREA Proton Transfer PROP2 Extended Pot Life (Slow Kinetics) TS->PROP2 steric bulk PROP1 High Tg (Rigid Backbone) UREA->PROP1

Caption: Mechanism of 1,1-BAC reacting with isocyanates. The geminal substitution creates steric hindrance, slowing kinetics and increasing final polymer stability.

Protocol: Synthesis of Biostable Polyurethane-Urea Elastomers

Objective: Synthesize a medical-grade polyurethane-urea dispersion (PUD) or cast elastomer using 1,1-BAC to maximize hydrolytic resistance.

Materials & Equipment
ComponentSpecificationRole
Polyol PTMO (Polytetramethylene oxide), Mw 1000Soft Segment (Biostable)
Diisocyanate IPDI (Isophorone diisocyanate) or H12MDIAliphatic Hard Segment
Chain Extender [1-(Aminomethyl)cyclohexyl]methanamine (1,1-BAC) Critical Agent
Catalyst Dibutyltin Dilaurate (DBTDL) (Optional)Reaction Promoter
Solvent DMAc or Anhydrous AcetoneViscosity Control
Experimental Workflow
Step 1: Prepolymer Synthesis
  • Dehydration: Charge PTMO into a 4-neck reaction flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer. Heat to 100°C under vacuum (<5 mmHg) for 1 hour to remove moisture.

  • Isocyanate Addition: Cool polyol to 60°C. Add IPDI dropwise. Maintain an NCO:OH ratio of 2:1 (or higher for harder grades).

  • Reaction: Increase temp to 80°C. React for 2–3 hours.

  • Validation: Titrate free NCO content using the dibutylamine back-titration method (ASTM D2572) to confirm theoretical NCO% is reached.

Step 2: Chain Extension with 1,1-BAC

Critical Insight: Unlike linear diamines which react instantly causing gelation, 1,1-BAC reacts slower. However, temperature control is still vital to prevent "hot spots."

  • Dilution: Dilute the prepolymer with anhydrous DMAc to reduce viscosity (approx. 20-30% solids). Cool to 5–10°C .

  • Preparation of Amine Solution: Dissolve 1,1-BAC in DMAc (1:5 ratio).

  • Addition: Add the 1,1-BAC solution dropwise to the prepolymer.

    • Stoichiometry: Aim for 95–98% of the theoretical amine equivalent to the remaining NCO groups. Leaving a slight NCO excess ensures all amine reacts (preventing cytotoxicity).

  • Curing: Allow the solution to react at room temperature for 4 hours, then cast onto Teflon molds.

  • Post-Cure: Dry at 60°C (12h) followed by vacuum drying at 80°C (24h) to remove solvent traces.

DOT Diagram 2: Synthesis Workflow

Workflow Start Dehydrate Polyol (100°C, Vacuum) Prepoly Prepolymerization (Polyol + IPDI, 80°C) Start->Prepoly Titrate Verify NCO Content (ASTM D2572) Prepoly->Titrate Titrate->Prepoly Fail (Continue Rxn) Cool Cool & Dilute (DMAc, 10°C) Titrate->Cool Pass Extend Chain Extension Add 1,1-BAC Dropwise Cool->Extend Cast Cast & Cure (Teflon Mold) Extend->Cast

Caption: Step-by-step synthesis protocol for 1,1-BAC based polyurethane elastomers.

Characterization & Quality Control

To validate the incorporation of 1,1-BAC and the integrity of the polymer, perform the following:

TestMethodologyExpected Outcome with 1,1-BAC
FTIR Spectroscopy ATR ModeDisappearance of NCO peak (

). Appearance of Urea Carbonyl (

).
DSC (Thermal)

to

Higher hard segment

compared to 1,6-hexanediamine due to ring rigidity.
Hydrolytic Stability PBS immersion,

, 4 weeks
<5% Molecular weight loss (GPC) due to steric shielding of urea groups.
Cytotoxicity ISO 10993-5 (L929 fibroblasts)Grade 0-1 (Non-cytotoxic) if stoichiometry is balanced.

Safety & Handling

  • Corrosivity: 1,1-BAC is a corrosive liquid (Class 8). It causes severe skin burns and eye damage.[1]

  • Vapor: Use in a fume hood. Inhalation can cause respiratory irritation.

  • Storage: Store under nitrogen. Amines absorb

    
     from air to form carbamates, which can ruin stoichiometry.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71994, [1-(Aminomethyl)cyclohexyl]methanamine. Retrieved from [Link]

  • American Elements. (n.d.).[2] [1-(Aminomethyl)cyclohexyl]methanamine.[1][2][3][4] Retrieved from [Link]

  • Vermorken, J. B., et al. (1984). Antitumor activity and toxicity of the platinum analog TNO-6 (Spiroplatin). European Journal of Cancer and Clinical Oncology. (Contextual grounding for drug development relevance).

Sources

Application

Application of [1-(Aminomethyl)cyclohexyl]methanamine in organic synthesis

Topic: Application of [1-(Aminomethyl)cyclohexyl]methanamine in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, Polymer Scientists Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of [1-(Aminomethyl)cyclohexyl]methanamine in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, Polymer Scientists

Executive Summary: The Geminal Advantage

[1-(Aminomethyl)cyclohexyl]methanamine (CAS: 2605-79-0), often abbreviated as 1,1-BAMCH (1,1-bis(aminomethyl)cyclohexane), is a specialized geminal diamine. Unlike its regioisomers (1,2-, 1,3-, or 1,4-cyclohexanedimethanamine), the 1,1-substitution pattern confers unique conformational rigidity due to the Thorpe-Ingold effect (gem-dimethyl effect).

In organic synthesis and drug design, this scaffold serves three critical functions:

  • Bidentate Chelation: It forms exceptionally stable square-planar complexes with transition metals (Pt, Pd), making it a premier ligand for cisplatin analogues.

  • Structural Locking: In polymer chemistry, it introduces a "kink" that disrupts crystallinity while maintaining high glass transition temperatures (

    
    ), ideal for transparent polyamides and polyimides.
    
  • Pharmacophore Scaffold: It acts as the reduced congener of Gabapentin , providing a lipophilic, blood-brain-barrier (BBB) permeable anchor for neuroactive drugs.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyDataRelevance
IUPAC Name [1-(Aminomethyl)cyclohexyl]methanamineOfficial designation
Common Name 1,1-Bis(aminomethyl)cyclohexane (1,1-BAMCH)Literature standard
CAS Number 2605-79-0Registry ID
Molecular Weight 142.24 g/mol Stoichiometry calculations
Structure Geminal primary diamine on cyclohexaneRigid, steric bulk
Physical State Viscous liquid / Low-melting solidHandling requirements
Basicity Diprotic base (

)
Acid scavenger / Ligand
Solubility Soluble in MeOH, EtOH, CHCl

; slightly in H

O
Solvent selection

Application I: Synthesis of Platinum(II) Antitumor Complexes

Context: The 1,1-BAMCH ligand is used to synthesize second-generation platinum drugs. The geminal cyclohexane ring increases lipophilicity compared to ethylenediamine (as in Cisplatin), potentially enhancing cellular uptake and overcoming resistance mechanisms.

Protocol: Synthesis of Dichloro(1,1-bis(aminomethyl)cyclohexane)platinum(II)

Reaction Scheme:



Materials:

  • Potassium tetrachloroplatinate(II) (

    
    ): 1.0 mmol (415 mg)
    
  • 1,1-Bis(aminomethyl)cyclohexane (1,1-BAMCH): 1.0 mmol (142 mg)

  • Deionized Water: 20 mL

  • 0.1 M HCl (optional, for pH adjustment)

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 1,1-BAMCH (142 mg) in 5 mL of deionized water. If the diamine is supplied as a hydrochloride salt, neutralize it in situ with an equimolar amount of NaOH (2.0 mmol) to release the free base.

  • Metal Solubilization: Dissolve

    
     (415 mg) in 15 mL of deionized water. Filter the solution if any insoluble black particles (Pt black) are visible.
    
  • Complexation: Add the diamine solution dropwise to the red

    
     solution with vigorous stirring at room temperature.
    
    • Mechanistic Insight: The reaction is driven by the chelate effect. The geminal amines displace the labile chloride ligands.

  • Precipitation: The mixture will gradually turn from red to yellow, and a yellow precipitate [Pt(1,1-BAMCH)Cl

    
    ] will form over 4–12 hours.
    
    • Optimization: Maintain the reaction in the dark to prevent photo-reduction of Pt(II) to Pt(0).

  • Isolation: Filter the yellow solid using a sintered glass crucible (porosity 3 or 4).

  • Purification: Wash the precipitate sequentially with:

    • Cold water (2 × 5 mL) to remove KCl.

    • Ethanol (2 × 5 mL) to remove unreacted amine.

    • Diethyl ether (2 × 5 mL) to dry the product.

  • Drying: Dry under vacuum at 40°C for 24 hours.

Self-Validating Checkpoints:

  • Visual: Color change from red (starting material) to yellow (product).

  • Solubility: The product should be sparingly soluble in water but soluble in DMF/DMSO.

  • Elemental Analysis: Theoretical for C

    
    H
    
    
    
    Cl
    
    
    N
    
    
    Pt: C, 23.54; H, 4.44; N, 6.86%.

Application II: Synthesis of Transparent Polyamides

Context: 1,1-BAMCH is used as a monomer to create "kinked" polyamides. Unlike linear nylon (e.g., Nylon 6,6), the bulky cyclohexane ring prevents efficient chain packing, reducing crystallinity. This results in amorphous, transparent polymers with high heat resistance, suitable for optical films or membrane separation.

Protocol: Interfacial Polymerization with Sebacoyl Chloride

Materials:

  • 1,1-BAMCH: 10 mmol (1.42 g)

  • Sebacoyl Chloride: 10 mmol (2.39 g)

  • Sodium Hydroxide (NaOH): 20 mmol (0.80 g)

  • Distilled Water: 50 mL

  • Dichloromethane (DCM) or Chloroform: 50 mL

Step-by-Step Methodology:

  • Aqueous Phase: In a 250 mL beaker, dissolve 1,1-BAMCH (1.42 g) and NaOH (0.80 g) in 50 mL of water.

    • Role of NaOH: Scavenges the HCl byproduct to drive the equilibrium forward.

  • Organic Phase: Dissolve sebacoyl chloride (2.39 g) in 50 mL of DCM.

  • Interface Formation: Carefully layer the organic phase under the aqueous phase (since DCM is denser than water) using a glass rod or funnel to prevent premature mixing. A thin white film of polymer will form instantly at the interface.

  • Polymerization (Nylon Rope Trick):

    • Use tweezers to grasp the film at the center of the interface.

    • Pull the film upward slowly; a continuous thread of polyamide will form as fresh interface is exposed.

    • Wind the thread onto a glass rod or spool.

  • Alternative (Stirred Synthesis): For bulk powder, vigorously stir the biphasic mixture with a high-speed overhead stirrer for 15 minutes. The polymer will precipitate as a swollen mass.

  • Washing: Decant the solvents. Wash the polymer vigorously with water (3 × 100 mL) to remove salts, then with acetone (2 × 50 mL).

  • Drying: Dry in a vacuum oven at 80°C overnight.

Characterization:

  • IR Spectroscopy: Look for Amide I (C=O stretch) at ~1640 cm

    
     and Amide II (N-H bend) at ~1540 cm
    
    
    
    .
  • DSC: Measure

    
    . Expect a higher 
    
    
    
    than linear Nylon 6,10 due to the cyclic rigidity.

Visualization: Synthesis & Mechanism

The following diagram illustrates the synthetic pathway from the nitrile precursor to the diamine, and its divergent applications in coordination chemistry and polymer science.

BAMCH_Workflow cluster_props Key Structural Features Precursor 1,1-Cyclohexanedicarbonitrile Reaction Reduction (Raney Ni / H2, 50-100 atm) Precursor->Reaction Target 1,1-BAMCH (Geminal Diamine) Reaction->Target App1 Pt(II) Complexation (Cisplatin Analogues) Target->App1 + K2PtCl4 App2 Polycondensation (Transparent Polyamides) Target->App2 + Diacid Chloride Feat1 Geminal Effect (Steric Lock) Target->Feat1 Feat2 Bidentate Ligand Target->Feat2

Figure 1: Synthetic workflow and application logic for 1,1-BAMCH. The central diamine is derived via nitrile reduction and serves as a divergent intermediate.

Handling, Safety & Storage

  • Hazards: 1,1-BAMCH is a primary amine. It is corrosive (Skin Corr. 1B) and can cause severe eye damage. Inhalation of vapors may cause respiratory irritation.

  • Storage: The amine absorbs CO

    
     from the air (forming carbamates). Store under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container at 2–8°C.
    
  • Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless reaction is intended).

References

  • Platinum Complex Synthesis (BAMCH-Pt)

    • Khokhar, A. R., et al. "Synthesis and characterization of new ethylenediamine and 1,1-bis(aminomethyl)cyclohexaneplatinum(II) complexes." Journal of Inorganic Biochemistry, 1993.
    • (Verified Context via Search Result 1.1)

  • Polymer Applications

    • U.S. Patent 4,071,506. "Crystal-clear polyamides from 1,3-bis(aminomethyl)
  • Chemical Properties & Safety

    • PubChem Compound Summary for CID 71994, [1-(Aminomethyl)cyclohexyl]methanamine.[1]

  • Gabapentinoid Context

    • "Unprecedented Example of Metal Complexes With 1-Aminomethyl-1-Cyclohexane Acetic Acid." Int J Chem Sci, 2018.[2] (Demonstrates the coordination chemistry of the related mono-acid scaffold).

Sources

Method

Application Note: Advanced Analytical Characterization of Polymers Derived from [1-(Aminomethyl)cyclohexyl]methanamine

Executive Summary [1-(Aminomethyl)cyclohexyl]methanamine (CAS 4441-55-8), commonly known as 1,1-bis(aminomethyl)cyclohexane, is a highly versatile cycloaliphatic diamine[1]. Characterized by a rigid cyclohexane core and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[1-(Aminomethyl)cyclohexyl]methanamine (CAS 4441-55-8), commonly known as 1,1-bis(aminomethyl)cyclohexane, is a highly versatile cycloaliphatic diamine[1]. Characterized by a rigid cyclohexane core and two highly reactive primary amine groups, it serves as a premium building block for synthesizing high-performance linear polyamides and acts as a robust curing agent for thermosetting epoxy resins. This application note provides drug development professionals, polymer scientists, and materials researchers with field-proven, authoritative analytical workflows to characterize the thermomechanical properties, cure kinetics, and molecular weight distributions of these specialized polymer systems.

Chemical Context and Polymerization Mechanisms

The incorporation of 1,1-bis(aminomethyl)cyclohexane into a polymer architecture fundamentally alters its macromolecular dynamics. The steric hindrance and rigidity of the 1,1-disubstituted cyclohexane ring significantly restrict molecular mobility within the polymer backbone[2].

  • In Epoxy Resins: The diamine reacts with oxirane rings (e.g., Diglycidyl Ether of Bisphenol A, DGEBA) via a step-growth mechanism to form a dense, three-dimensional network. The cycloaliphatic structure imparts elevated glass transition temperatures (

    
    ), excellent UV stability (reduced yellowing), and superior chemical resistance compared to standard linear aliphatic amines[3].
    
  • In Polyamides: Polycondensation with dicarboxylic acids yields thermoplastic polyamides. The bulky cycloaliphatic ring disrupts crystalline chain packing, often resulting in amorphous or semi-crystalline polymers that exhibit unique optical clarity and high thermal stability.

Core Analytical Workflows: The "Why" and "How"

To ensure scientific integrity and predictive performance, the characterization of these polymers relies on four foundational analytical pillars.

Differential Scanning Calorimetry (DSC) for Cure Kinetics

The Causality: In thermosetting epoxies, the degree of cure (


) directly dictates the final mechanical integrity. DSC measures the exothermic heat of reaction (

) generated during the ring-opening of the epoxide by the primary and secondary amines[4]. By comparing the residual enthalpy of a partially cured sample to the total enthalpy of an uncured stoichiometric mixture, the exact extent of conversion is quantified. Furthermore, DSC identifies the

, which shifts to higher temperatures as the crosslink density increases and free volume decreases[2].
Dynamic Mechanical Analysis (DMA) for Crosslink Density

The Causality: While DSC provides the thermal


, DMA evaluates the viscoelastic response (Storage Modulus 

, Loss Modulus

, and

) under oscillatory stress[2]. For epoxies cured with 1,1-bis(aminomethyl)cyclohexane, the crosslink density (

) is a critical performance metric. According to the theory of rubber elasticity,

can be calculated from the rubbery plateau modulus (

) at

using the equation:

, where

is the universal gas constant and

is the absolute temperature[2][5].
Gel Permeation Chromatography (GPC/SEC) for Polyamide Molecular Weight

The Causality: For linear polyamides synthesized from this diamine, mechanical strength and melt processability are governed by the molecular weight distribution (


, 

, and Polydispersity Index). Polyamides exhibit intense intermolecular hydrogen bonding, making them insoluble in standard GPC solvents like THF. Therefore, a fluorinated solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) modified with sodium trifluoroacetate is mandatory to disrupt these hydrogen bonds and prevent polymer aggregation during column elution[6].
Fourier Transform Infrared Spectroscopy (FTIR) for Conversion Monitoring

The Causality: FTIR provides a direct spectroscopic window into the chemical conversion. During epoxy curing, the consumption of the oxirane ring (typically at 915 cm


) and the primary amine N-H stretch (3200-3400 cm

) is monitored against a stable reference peak (e.g., aromatic C=C at 1510 cm

for DGEBA) to track reaction kinetics and validate the completion of the step-growth process[7].

Quantitative Data Summaries

The following table summarizes the expected analytical parameters and target ranges when characterizing polymers derived from 1,1-bis(aminomethyl)cyclohexane.

Analytical TechniqueTarget ParameterExpected Range / ObservationStandard Method
DSC Glass Transition (

)
120°C – 160°C (Highly dependent on epoxy resin)ASTM D3418
DSC Total Enthalpy of Cure (

)
350 – 450 J/gASTM E2160
DMA Crosslink Density (

)

to

mol/m

ASTM D4065[2]
GPC/SEC Polydispersity Index (PDI)1.8 – 2.5 (Typical for step-growth polyamides)ASTM D5296
FTIR Oxirane Peak DisappearanceAttenuation at 915 cm

ASTM E1252[7]

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of Epoxy Cure Kinetics via Dynamic DSC

This protocol is self-validating: a successful, complete cure is verified when the second heating scan shows a stable


 and zero residual exothermic heat flow.
  • Sample Preparation: Weigh 5–10 mg of the freshly mixed, uncured stoichiometric blend of DGEBA and 1,1-bis(aminomethyl)cyclohexane into an aluminum DSC pan. Seal hermetically.

  • First Heating Scan (Total Enthalpy): Equilibrate at 25°C. Ramp the temperature at 10°C/min to 250°C under a nitrogen purge (50 mL/min).

  • Data Extraction: Integrate the area under the exothermic peak to determine the total heat of reaction (

    
    )[4].
    
  • Cooling: Rapidly cool the sample at 20°C/min back to 25°C.

  • Second Heating Scan (

    
     Verification):  Ramp again at 10°C/min to 250°C. Calculate the 
    
    
    
    from the inflection point of the baseline shift. Ensure no residual exotherm is present, confirming 100% conversion (
    
    
    ).
Protocol B: Molecular Weight Determination of Polyamides via GPC/SEC
  • Solvent Preparation: Prepare the mobile phase using high-purity 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Add sodium trifluoroacetate (NaTFA) to a concentration of 0.02 mol/L to suppress ionic interactions and polymer aggregation[6].

  • Sample Dissolution: Dissolve approximately 5 mg of the polyamide sample in 1 mL of the prepared HFIP/NaTFA solution. Agitate gently at room temperature until fully dissolved.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove any insoluble micro-gels or particulates.

  • Chromatographic Analysis: Inject 10–20 µL into an SEC system equipped with HFIP-compatible gel columns (e.g., PL HFIPgel) and a Refractive Index (RI) detector. Run at a flow rate of 0.3 mL/min at 40°C.

  • Calibration & Calculation: Calculate

    
     and 
    
    
    
    relative to narrow-dispersity Polymethyl Methacrylate (PMMA) standards[6].

System Visualizations

Diagram 1: Epoxy Curing & Thermomechanical Characterization Workflow

EpoxyWorkflow A 1,1-Bis(aminomethyl)cyclohexane + DGEBA Resin B Step-Growth Polymerization A->B Heat / Time C Crosslinked Cycloaliphatic Network B->C Network Formation D DSC Analysis (Tg & Kinetics) C->D Thermal E DMA Analysis (Crosslink Density) C->E Viscoelastic F FTIR Spectroscopy (Oxirane Conversion) C->F Chemical

Caption: Workflow mapping the step-growth polymerization of the cycloaliphatic diamine to its analytical characterization.

Diagram 2: Polyamide GPC/SEC Analytical Pathway

GPCWorkflow S1 Polyamide Sample S2 Dissolution in HFIP + 0.02M NaTFA S1->S2 Disrupt H-Bonds S3 Filtration (0.45 µm PTFE) S2->S3 Remove Particulates S4 SEC Column Separation S3->S4 Elution S5 RI / UV Detection S4->S5 Signal Output S6 Molecular Weight (Mn, Mw, PDI) S5->S6 PMMA Calibration

Caption: Step-by-step sample preparation and SEC analysis workflow for polyamides using HFIP solvent.

References

  • American Elements. "[1-(aminomethyl)cyclohexyl]methanamine | CAS 4441-55-8." American Elements Catalog. Available at:[Link]

  • Howell, B. A., et al. "Leveraging the bio-enabled muconic acid platform via phospha-Michael-addition: intrinsically flame-retardant nylon-66/DOPO copolymers." Polymer Chemistry, Royal Society of Chemistry. Available at:[Link]

  • Epoxy.ac. "About Epoxy Resin — History, Chemistry, Curing, Properties." Epoxy.ac Technical Articles. Available at: [Link]

  • Zheng, Y., et al. "Understanding Chemical Resistance in Epoxy System." Coatings World. Available at:[Link]

  • Al-Turaif, H. A., et al. "Effects of Catalyst on the Properties of Bio-Based Epoxy Resin." Polymers (MDPI). Available at:[Link]

  • Silva, R. V., et al. "The effects of residual organic solvent on epoxy: modeling of kinetic parameters by DSC and Borchardt-Daniels method." Polímeros (SciELO). Available at:[Link]

  • University of Babylon. "Influence of Curing Conditions on the Kinetics Parameters of an Epoxy System and Its blends." Academic Publications. Available at:[Link]

Sources

Application

Application Note: [1-(Aminomethyl)cyclohexyl]methanamine as a Rigid Spirocyclic Scaffold

[1][2][3] Abstract This guide details the utility of [1-(Aminomethyl)cyclohexyl]methanamine (1,1-bis(aminomethyl)cyclohexane) as a specialized building block in medicinal chemistry.[1][2] Unlike its regioisomers (1,2-DAC...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Abstract

This guide details the utility of [1-(Aminomethyl)cyclohexyl]methanamine (1,1-bis(aminomethyl)cyclohexane) as a specialized building block in medicinal chemistry.[1][2] Unlike its regioisomers (1,2-DACH or 1,4-DACH), this geminally disubstituted diamine exploits the Thorpe-Ingold effect (gem-dimethyl effect) to induce severe conformational restriction.[1][2][3] This property is critical for synthesizing spirocyclic platinum complexes (e.g., Spiroplatin), stabilizing beta-turns in peptidomimetics, and designing rigid, non-aggregating linkers for Antibody-Drug Conjugates (ADCs).[1][2]

Chemical Identity & Structural Logic[1]

The Geminal Advantage

The defining feature of this molecule is the attachment of two aminomethyl groups to the same carbon (C1) of the cyclohexane ring.

  • Conformational Locking: The bulky cyclohexane ring forces the two aminomethyl arms into a specific "bite angle" when coordinating metals or cyclizing into ureas/hydantoins. This reduces the entropic penalty of cyclization.

  • Achirality: Unlike trans-1,2-diaminocyclohexane (which requires enantiomeric resolution), the 1,1-isomer is achiral and symmetric, simplifying NMR analysis and scale-up.[2][3]

  • Lipophilicity: The cyclohexane ring adds significant lipophilicity (

    
    ) compared to acyclic analogs like 2,2-dimethyl-1,3-propanediamine, improving membrane permeability in drug candidates.[2][3]
    
PropertyValueRelevance
Formula

Low MW (142.24 g/mol ) allows high ligand efficiency.[1][2][3]
Boiling Point ~240°CHigh boiling point requires vacuum distillation for purification.[1][2][3]
pKa ~10.2, 9.4Typical aliphatic amine basicity; forms stable salts.[1][2]
Geometry Geminal (1,1)Induces tight turns; ideal for spiro-cycle formation.[1][2][3]

Pharmaceutical Applications

Platinum Coordination Complexes (Spiroplatin)

The most historically significant application is Spiroplatin (TNO-6) .[1][2] While Cisplatin and Oxaliplatin (1,2-DACH) are market standards, Spiroplatin utilizes the 1,1-diamine to alter pharmacokinetics.[2]

  • Mechanism: The 1,1-diamine forms a stable 6-membered chelate ring with Platinum(II).[1][2][3] The cyclohexane ring is perpendicular to the platinum coordination plane, creating a "spiro" fusion.

  • Outcome: This geometry alters DNA adduct recognition by repair enzymes.[1][2][3] Although Spiroplatin showed renal toxicity in trials, analogs using this scaffold are currently explored to overcome cisplatin resistance.[1]

Peptidomimetics & Turn Inducers

In peptide design, replacing a natural amino acid with a gem-disubstituted scaffold restricts the rotation of the peptide backbone (


 and 

angles).
  • Application: Incorporation of 1,1-bis(aminomethyl)cyclohexane into a peptide backbone forces the chain into a

    
    -turn  or distorted 
    
    
    
    -turn
    .[1][2][3]
  • Use Case: Stabilizing short peptides targeting GPCRs where the bioactive conformation is a tight loop.

Rigid Linkers for ADCs and PROTACs

Linear alkyl linkers often suffer from curling or aggregation.[1][2][3] The cyclohexane core provides a rigid "spacer" that prevents the payload from folding back onto the antibody or E3 ligase ligand.

  • Solubility: The aliphatic ring breaks up pi-stacking interactions between hydrophobic payloads (e.g., PBD dimers).[1][2]

Experimental Protocols

Protocol A: Synthesis via Nitrile Reduction

Rationale: Direct alkylation of cyclohexylamine is messy.[1][3] The most robust route is the reduction of 1,1-cyclohexanedicarbonitrile or the dicarboxamide.

Reagents:

  • 1,1-Cyclohexanedicarbonitrile (Precursor)[1][2]

  • Raney Nickel (Catalyst)[1][4]

  • Ethanol (Solvent)[1]

  • NaOH (Promoter)[1]

Step-by-Step:

  • Preparation: Charge a high-pressure hydrogenation vessel (autoclave) with 1,1-cyclohexanedicarbonitrile (10.0 g, 74 mmol) dissolved in absolute ethanol (100 mL).

  • Catalyst Addition: Add Raney Nickel (2.0 g, 20 wt%) as a slurry.[1][2][3] Caution: Raney Ni is pyrophoric.[3]

  • Basification: Add NaOH (0.5 g) to suppress secondary amine formation (dimerization).

  • Hydrogenation: Pressurize to 50 bar (725 psi)

    
     and heat to 80°C. Stir vigorously for 12 hours.
    
  • Workup: Cool to RT. Vent

    
    . Filter catalyst through Celite under Argon (do not let dry).[1][2][3]
    
  • Purification: Concentrate filtrate. Distill under high vacuum (0.5 mmHg, ~110°C) to obtain the diamine as a clear, viscous oil. Carbonate formation occurs rapidly in air; store under

    
    .[1][2][3]
    
Protocol B: Selective Mono-Boc Protection

Rationale: Symmetric diamines are notoriously difficult to mono-protect.[1][2][3] This protocol uses a statistical distribution shifted by pH control (the "HCl Salt" method) to achieve ~70% mono-protection without excess di-protection.[1][2][3]

Reagents:

  • 1,1-Bis(aminomethyl)cyclohexane (1.0 eq)[1][2]

  • Acetyl Chloride or TMSCl (1.0 eq) - Generates anhydrous HCl in situ[1][2][3]

  • Boc Anhydride (

    
    ) (1.0 eq)[1]
    
  • Methanol (Anhydrous)[1]

Step-by-Step:

  • Salt Formation: Dissolve diamine (1.42 g, 10 mmol) in MeOH (20 mL) at 0°C. Dropwise add TMSCl (1.08 g, 10 mmol). Stir for 30 min.

    • Mechanism:[1][3] This protonates one amine group statistically, rendering it non-nucleophilic.[1][2]

  • Protection: Add

    
     (2.18 g, 10 mmol) dissolved in MeOH (5 mL) dropwise over 1 hour.
    
  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Workup:

    • Evaporate MeOH.[1][2][3]

    • Dissolve residue in water (pH is acidic/neutral).[1][2]

    • Extract with Ether (

      
      ) to remove di-Boc  byproduct (non-polar).[1][2][3]
      
    • Basify aqueous layer to pH >12 with 4M NaOH.[1][2][3]

    • Extract with DCM (

      
      ) to recover the Mono-Boc  product.[1][2][3]
      
  • Yield: Expect 65-75% yield of tert-butyl ((1-(aminomethyl)cyclohexyl)methyl)carbamate.[1][2][3]

Visual Workflows (Graphviz)[1]

Synthesis & Protection Logic

This diagram illustrates the critical path from precursor to the mono-protected building block required for linker synthesis.[3]

SynthesisWorkflow Start 1,1-Cyclohexanedicarbonitrile (Precursor) Step1 Hydrogenation (Raney Ni, 50 bar H2) Prevents 2° amine formation Start->Step1 Reduction Product 1,1-Bis(aminomethyl)cyclohexane (The Target Diamine) Step1->Product Distillation Step2 Selective Mono-Protection (1 eq TMSCl / 1 eq Boc2O) Product->Step2 Desymmetrization Result Mono-Boc Amine (Linker Ready) Step2->Result Extraction pH 12

Caption: Workflow for converting nitrile precursor to mono-protected linker scaffold.

Pharmacophore Mapping: The Geminal Effect

Why does this molecule work? This diagram maps the structural features to biological outcomes.

Pharmacophore Core 1,1-Bis(aminomethyl)cyclohexane Feat1 Geminal Substitution (Thorpe-Ingold Effect) Core->Feat1 Feat2 Cyclohexane Ring (Lipophilicity) Core->Feat2 Feat3 Primary Amines (Nucleophiles) Core->Feat3 App1 Spiroplatin (Stable 6-membered Chelate) Feat1->App1 Forces cis-geometry App2 Peptidomimetics (Locked Beta-Turns) Feat1->App2 Restricts phi/psi angles App3 ADC Linkers (Reduced Aggregation) Feat2->App3 Disrupts pi-stacking Feat3->App1 Pt(II) Coordination

Caption: Structural Activity Relationship (SAR) mapping of the 1,1-diamine scaffold.

References

  • Spiroplatin Structure & Pharmacology

    • Title: "Spiroplatin | C8H18N2O4PtS"[1][3]

    • Source: PubChem (NIH)[1]

    • URL:[Link][1]

  • Synthesis via Nitrile Reduction

    • Title: "(Aminomethyl)
    • Source: ChemicalBook / Patent CN104557356[1][3]

  • Mono-Protection Strategy (HCl/Boc Method)

    • Title: "General Method for Selective Mono-Boc Protection of Diamines"
    • Source: J. Mex.[1][2][3] Chem. Soc. (via SciELO)[1]

    • URL:[Link][1][5]

  • Application in Linker Chemistry

    • Title: "A Comparative Guide to Cyclohexane-PEG1-Br and Other Linkers"
    • Source: BenchChem[1][3][6]

  • Geminal Diamine Identity

    • Title: "[1-(Aminomethyl)cyclohexyl]methanamine Compound Summary"
    • Source: PubChem[1][3][7][8][9]

    • URL:[Link][1]

Sources

Method

Application Note: Polymerization Architectures Using 1,1-Bis(aminomethyl)cyclohexane

Abstract & Strategic Utility This guide details the experimental protocols for synthesizing high-performance polymers using 1,1-bis(aminomethyl)cyclohexane (1,1-AMCH; CAS 4441-55-8).[1][2] Unlike its more common regioiso...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Utility

This guide details the experimental protocols for synthesizing high-performance polymers using 1,1-bis(aminomethyl)cyclohexane (1,1-AMCH; CAS 4441-55-8).[1][2] Unlike its more common regioisomers (1,3- and 1,4-BAC), the 1,1-isomer features a geminal substitution pattern .[1] This structural motif introduces a "neopentyl-like" steric constraint at the quaternary carbon, significantly restricting chain rotation.[1]

Key Application Areas:

  • Optical Polyimides: The alicyclic ring reduces charge-transfer complex formation, yielding colorless, transparent films.[1]

  • High-Tg Polyamides: Geminal rigidity inhibits chain packing while maximizing free volume, often resulting in amorphous, high-glass-transition polymers.[1]

  • Epoxy Curing: Provides a rigid, cycloaliphatic crosslink density with improved UV stability compared to aromatic amines.[1]

Monomer Profile & Handling

Chemical Structure: Cyclohexane ring with two aminomethyl (-CH₂NH₂) groups attached to the C1 position.[1][2] Reactivity Note: While the amino groups are primary, their proximity to the quaternary C1 carbon creates a specific steric environment.[1] The methylene spacers mitigate direct steric hindrance at the nucleophilic nitrogen, allowing smooth polymerization, but the resulting polymer backbone will possess high stiffness.[1]

Materials & Equipment
ComponentSpecificationPurpose
Monomer 1,1-Bis(aminomethyl)cyclohexane (>98%)Core diamine.[1][2] Store under N₂.[1][2]
Solvents NMP, DMAc, m-Cresol (Anhydrous)High-boiling polar aprotic solvents for PI/PA synthesis.[1][2]
Dianhydrides 6FDA, BPDA, or PMDAComonomers for Polyimide synthesis.[1]
Diacid Chlorides Terephthaloyl chloride (TPC)Comonomer for Polyamide synthesis.[2]
Atmosphere Dry Nitrogen or ArgonPrevents carbamate formation (CO₂ absorption).[2]

Experimental Protocols

Protocol A: High-Temperature Solution Polycondensation (Polyamides)

This method is preferred over melt polymerization for 1,1-AMCH to avoid thermal degradation before the high melting point of the resulting polymer is reached.[1]

Reaction Scheme: n(H₂N-R-NH₂) + n(ClOC-R'-COCl) → -[HN-R-NH-CO-R'-CO]n- + 2n(HCl)[1][2]

Step-by-Step Methodology:

  • Reactor Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, N₂ inlet, and a dropping funnel. Flame-dry the glassware.[1][2]

  • Diamine Dissolution:

    • Charge 1,1-AMCH (10.0 mmol, 1.42 g) into the flask.

    • Add N-methyl-2-pyrrolidone (NMP) (30 mL) containing propylene oxide (25 mmol) as an acid scavenger.[2] Stir until dissolved.

    • Note: Propylene oxide is preferred over pyridine here to prevent salt precipitation that traps oligomers.[1][2]

  • Acid Chloride Addition:

    • Cool the solution to 0°C using an ice/water bath.

    • Dissolve Terephthaloyl chloride (10.0 mmol, 2.03 g) in NMP (10 mL) .

    • Add the acid chloride solution dropwise over 20 minutes. The exotherm must be controlled to prevent side reactions.

  • Polymerization:

    • Remove the ice bath and allow the temperature to rise to room temperature (25°C).

    • Stir vigorously for 4–6 hours . Viscosity should increase significantly.[1][2]

  • Precipitation & Workup:

    • Pour the viscous polymer dope into 500 mL of methanol/water (1:1 v/v) under high-shear stirring (blender).

    • Filter the white fibrous precipitate.[2]

    • Wash 3x with hot methanol to remove residual solvent and HCl salts.[1][2]

    • Dry in a vacuum oven at 100°C for 12 hours .

Protocol B: Two-Step Polyimide Synthesis (Chemical Imidization)

The geminal structure of 1,1-AMCH is ideal for soluble polyimides.[1][2] Chemical imidization is recommended to maintain solubility and optical clarity.[1]

Step 1: Polyamic Acid (PAA) Formation [2]

  • Stoichiometry: Precise 1:1 molar ratio is critical.

  • Dissolution: Dissolve 1,1-AMCH (10 mmol) in DMAc (solid content 15-20 wt%) .

  • Addition: Add 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (10 mmol) in one portion.

    • Why 6FDA? The combination of the bulky 1,1-cyclohexyl group and the fluorinated dianhydride maximizes solubility and transparency.[1]

  • Reaction: Stir at room temperature for 24 hours under N₂. The solution yields the Polyamic Acid (PAA) precursor.[2]

Step 2: Chemical Imidization

  • Reagents: Add Acetic Anhydride (40 mmol) and Pyridine (40 mmol) to the PAA solution.

  • Heating: Heat the mixture to 100°C for 4 hours .

  • Isolation: Precipitate into methanol, wash, and dry.

Characterization & Validation

To validate the incorporation of the 1,1-AMCH moiety and the integrity of the polymer:

TechniqueObservation TargetExpected Result
¹H-NMR (DMSO-d₆) Geminal ProtonsDistinct doublet/singlet for -CH₂- protons adjacent to N, shifted due to geminal ring strain.[1][2]
FT-IR Imide Ring FormationAppearance of bands at 1780 cm⁻¹ (asym C=O) , 1720 cm⁻¹ (sym C=O) , and 1380 cm⁻¹ (C-N) .[1][2] Disappearance of amide peaks.[2]
DSC Glass Transition (Tg)Expect Tg > 220°C due to restricted rotation at the C1 quaternary center.[2]
TGA Thermal Stability5% weight loss typically >400°C for polyimides.[1][2]
Viscometry Inherent ViscosityTarget 0.5–1.5 dL/g (in DMAc or H₂SO₄) to confirm high molecular weight.[2]

Mechanism & Workflow Visualization

The following diagram illustrates the chemical pathways and the structural impact of the 1,1-geminal substitution.

PolymerizationWorkflow cluster_Pathways Polymerization Pathways Monomer 1,1-Bis(aminomethyl)cyclohexane (Geminal Diamine) PA_Route Route A: Polyamide (+ Diacid Chloride) Monomer->PA_Route Low Temp Solution PI_Route Route B: Polyimide (+ Dianhydride) Monomer->PI_Route RT in DMAc Epoxy_Route Route C: Epoxy Network (+ Diglycidyl Ether) Monomer->Epoxy_Route Curing Agent Final_Polymer High-Performance Polymer (High Tg, Transparent) PA_Route->Final_Polymer Direct Polycondensation Intermediate Polyamic Acid (Precursor) PI_Route->Intermediate Step 1 Epoxy_Route->Final_Polymer Crosslinking Intermediate->Final_Polymer Step 2: Imidization (Chemical/Thermal) Structure_Effect Structural Impact: 1. Restricted Rotation at C1 2. Disrupted Chain Packing 3. Increased Free Volume Final_Polymer->Structure_Effect Property Correlation

Figure 1: Strategic workflow for polymerizing 1,1-AMCH, highlighting the divergent pathways for PA, PI, and Epoxy systems and the resulting structural benefits.

Troubleshooting & Optimization

Issue: Gelation during Polyimide Synthesis
  • Cause: The high basicity of cycloaliphatic amines can form salt complexes with carboxyl groups of the polyamic acid, or trace water can hydrolyze the anhydride.[1]

  • Solution: Ensure strict anhydrous conditions. If viscosity spikes uncontrollably, add a small amount of acetic anhydride early to cap reactive ends or reduce solid content to 10%.[1]

Issue: Low Molecular Weight (Brittle Films)[2]
  • Cause: Stoichiometric imbalance.[1][2] 1,1-AMCH is hygroscopic; absorbed water alters the effective weight.[1]

  • Solution: Titrate the amine before use or sublime/distill the monomer. Use a 1.00:1.00 molar ratio.

Issue: Opacity in Films
  • Cause: Crystallinity induced by strong hydrogen bonding, despite the geminal twist.[1]

  • Solution: Introduce a comonomer (e.g., 4,4'-ODA) to disrupt symmetry, or use bulky dianhydrides like 6FDA or ODPA.[1]

References

  • Synthesis and properties of new polyimides derived from 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane . Polymer, 1999.[1] (Demonstrates the effect of geminal cycloaliphatic groups on polyimide solubility and thermal stability).

  • 1-(Aminomethyl)cyclohexanol and derivatives . BenchChem Technical Guide, CAS 4000-72-0.[1][2][3] (Provides physical property data for the 1,1-substituted cyclohexane core). [2]

  • Synthesis and Characterization of Platinum(II) Complexes with 1,1-bis(aminomethyl)cyclohexane . Journal of Chromatography A, 1985.[1][4] (Validates the chelation geometry and steric environment of the 1,1-AMCH ligand). [2]

  • Highly organosoluble and transparent polyamides containing cyclohexane moieties . Express Polymer Letters, 2009.[1] (General protocol for cycloaliphatic polyamide synthesis).

  • Polymeric, ionic compounds comprising imidazolium groups . Patent WO2017194331A1.[1][2] (Lists 1,1-bis(aminomethyl)cyclohexane as a viable monomer for functional polymer synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,1-Bis(aminomethyl)cyclohexane Synthesis

Current Status: Operational Support Tier: Level 3 (Process Chemistry & R&D) Subject: Yield Optimization & Impurity Suppression in Geminal Dinitrile Hydrogenation Introduction Welcome to the Technical Support Center for 1...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & R&D) Subject: Yield Optimization & Impurity Suppression in Geminal Dinitrile Hydrogenation

Introduction

Welcome to the Technical Support Center for 1,1-bis(aminomethyl)cyclohexane (1,1-BAC) synthesis. This guide addresses the specific challenges associated with the hydrogenation of 1,1-dicyanocyclohexane (also known as 1,1-cyclohexanedicarbonitrile).

Unlike its 1,3- or 1,4-isomers, the 1,1-isomer presents unique steric challenges due to the geminal substitution pattern. The "Thorpe-Ingold" effect and steric congestion at the C1 position often lead to incomplete reduction or excessive secondary amine formation (dimerization) if protocol parameters are not strictly controlled.

This guide moves beyond basic recipes, offering a mechanistic troubleshooting framework to help you maximize yield and purity.

Module 1: The Core Protocol (Hydrogenation)

The industry-standard route involves the high-pressure catalytic hydrogenation of 1,1-dicyanocyclohexane.[1] The critical success factor is suppressing the condensation of the intermediate imine with the product amine.

Optimized Reaction Conditions
ParameterRecommendationTechnical Rationale
Precursor 1,1-DicyanocyclohexanePurity >98% is critical.[1] Residual cyanide salts from upstream synthesis can poison the catalyst.
Catalyst Raney Cobalt (Co) Superior Selectivity: Raney Co is preferred over Raney Ni for dinitriles because it is less active toward the hydrogenolysis of the C-N bond and minimizes secondary amine formation [1, 4].
Solvent Methanol or EthanolHigh solubility of the diamine product prevents coating the catalyst surface.
Additive Liquid Ammonia (

)
Critical Control Point: Shifts the equilibrium of the imine intermediate away from dimerization (see Mechanism below). Ratio of

:Substrate should be at least 1:1 (molar), often higher.
Pressure 7.0 – 10.0 MPa (70-100 bar)High

pressure is non-negotiable to ensure the rate of hydrogenation (

) exceeds the rate of condensation (

) [1].
Temperature 80°C – 110°CBalance point.[1] <80°C risks incomplete conversion; >120°C promotes thermal degradation and polymerization.[1]
Mechanistic Insight: The "Dimerization Trap"

The primary yield loss comes from the formation of secondary amines. In the 1,1-system, steric bulk can slow down the final hydrogenation step, leaving the reactive imine intermediate exposed for longer periods.

Visualizing the Conflict:

ReactionPathway cluster_0 Critical Control Zone Nitrile 1,1-Dicyanocyclohexane (Starting Material) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Slow) Product 1,1-Bis(aminomethyl)cyclohexane (Primary Amine) Imine->Product + H2 (Fast) Dimer Secondary Amine Dimer (Yield Loss) Imine->Dimer + Product Amine (Condensation) Dimer->Imine + NH3 (Suppression)

Figure 1: Reaction pathway highlighting the competition between productive hydrogenation (Green) and destructive dimerization (Red). Ammonia addition (Blue) reverses the side reaction.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by researchers.

Scenario A: "My yield is stuck at 60%, and the product is a viscous oil."

Diagnosis: High levels of secondary amine oligomers.[1] Root Cause: Insufficient Ammonia or Low Hydrogen Pressure.[1] Explanation: As the reaction proceeds, the concentration of primary amine (product) increases. Without excess ammonia, the primary amine attacks the intermediate imine, forming a secondary amine dimer. This dimer is often a viscous oil that is difficult to distill.[1]

Corrective Action:

  • Increase Ammonia Loading: Ensure your solvent system contains 10-20 wt% anhydrous ammonia.[1]

  • Verify Mass Transfer: If using a stirred autoclave, increase agitation speed (>1000 rpm). The reaction is often diffusion-limited; hydrogen must dissolve into the liquid phase to reach the catalyst surface faster than the coupling reaction can occur [15].

Scenario B: "The reaction won't start (0% Conversion)."

Diagnosis: Catalyst Poisoning.[1][2] Root Cause: Impure 1,1-dicyanocyclohexane precursor.[1] Explanation: If the dinitrile was synthesized via cyanide substitution (e.g., from 1,1-bis(chloromethyl)cyclohexane or similar), residual halide or cyanide ions will irreversibly bind to the active sites of Raney Cobalt/Nickel.

Corrective Action:

  • Pre-treatment: Wash the starting material with dilute acid, then water, and dry thoroughly.

  • Catalyst Boost: Add a "sacrificial" load of catalyst (10%) for 1 hour, filter, and then add fresh catalyst for the main run.

Scenario C: "I see a solid precipitate in the reactor."

Diagnosis: Catalyst caking or intermediate precipitation.[1] Root Cause: Solvent choice or low temperature.[1] Explanation: While the final product is liquid, intermediate mono-amines or their carbamates (if


 is present) can be solids.

Corrective Action:

  • Switch Solvent: If using Toluene, switch to Methanol/Ethanol.[1] The polarity helps solubilize intermediates.

  • Hot Filtration: Ensure the reaction mixture is filtered while warm (50°C) to prevent product loss into the catalyst filter cake.

Module 3: Purification Strategy

Purifying 1,1-BAC is challenging due to its high boiling point and affinity for water/carbon dioxide.[1]

Step-by-Step Isolation Protocol:

  • Catalyst Removal:

    • Filter the reaction mixture through a Celite pad under an inert atmosphere (Argon/Nitrogen).

    • Warning: Raney catalysts are pyrophoric.[1] Keep the filter cake wet with water/solvent at all times before disposal.

  • Solvent Strip:

    • Remove Ammonia and Alcohol via rotary evaporation.[1]

    • Tip: Do not exceed 60°C bath temperature to avoid oxidation.[1]

  • Vacuum Distillation (The Critical Step):

    • 1,1-BAC has a high boiling point.[1] You must use high vacuum (<1 mmHg).

    • Fraction Collection:

      • Fore-run: Unreacted dinitrile and mono-amine intermediates.[1]

      • Main Fraction: 1,1-Bis(aminomethyl)cyclohexane (Clear, colorless liquid).

      • Residue: Secondary amine dimers (Yellow/Brown viscous oil).[1]

ComponentApprox. Boiling PointNotes
Solvent (MeOH)65°C (Atm)Remove first.
1,1-Dicyanocyclohexane~140°C (15 mmHg)Starting material.[1]
1,1-BAC (Product) ~110-120°C (2 mmHg) Target fraction.
Dimers/Oligomers>180°C (2 mmHg)Pot residue.[1]

Module 4: Decision Tree for Process Optimization

Use this logic flow to determine the next step in your experimental design.

TroubleshootingTree Start Start: Analyze Crude NMR/GC CheckConversion Is Conversion > 95%? Start->CheckConversion CheckSelectivity Is Primary Amine > 85%? CheckConversion->CheckSelectivity Yes LowConversion Issue: Low Activity CheckConversion->LowConversion No LowSelectivity Issue: Dimerization CheckSelectivity->LowSelectivity No Success Process Optimized CheckSelectivity->Success Yes Action1 1. Check H2 Pressure 2. Wash Precursor (Poisons) 3. Increase Temp LowConversion->Action1 Action2 1. Increase NH3 Loading 2. Switch to Raney Co 3. Dilute Reaction (0.5M) LowSelectivity->Action2

Figure 2: Diagnostic flowchart for yield improvement.

References

  • Catalytic Hydrogenation of Nitriles

    • Source: Volf, J., & Pašek, J. (1986). "Hydrogenation of Nitriles.
    • Relevance: Establishes the mechanism of secondary amine form
    • URL: (General Series Reference)

  • Process for Producing Bis(aminomethyl)

    • Source: US Patent 5,741,928 (Mitsubishi Gas Chemical Co).[1]

    • Relevance: Details the industrial conditions for hydrogenating dicyanocyclohexanes, specifically highlighting the use of liquid ammonia and Ruthenium/Cobalt c
    • URL:[1]

  • Purification of 1,3-bis(aminomethyl)cyclohexane (Analogous Protocol)

    • Source: EP Patent 1,586,554 A1.[1]

    • Relevance: Provides critical data on distillation parameters and removing high-boiling impurities which is directly applicable to the 1,1-isomer.
    • URL:[1]

  • Selectivity in Nitrile Hydrogenation

    • Source: Huang, Y., et al. (2025). "Hydrogenation of dinitriles on Raney-type Ni catalysts: kinetic and mechanistic aspects." ResearchGate.[1]

    • Relevance: Explains the kinetic competition between hydrogenation and condens
    • URL:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1,1-bis(aminomethyl)cyclohexane and Raney catalysts before handling. High-pressure hydrogenation requires specialized equipment and safety barriers.

Sources

Optimization

Technical Support Center: Synthesis of [1-(Aminomethyl)cyclohexyl]methanamine

Topic: Side reactions in the synthesis of [1-(Aminomethyl)cyclohexyl]methanamine Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Seni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side reactions in the synthesis of [1-(Aminomethyl)cyclohexyl]methanamine Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist Desk Subject: Troubleshooting Catalytic Hydrogenation & Impurity Profiling

Welcome to the technical guide for the synthesis of [1-(Aminomethyl)cyclohexyl]methanamine (CAS: 65515-28-8), also known as 1,1-cyclohexanedimethanamine .[1][2] This gem-diamine is a critical building block for polyamide stabilizers, epoxy curing agents, and pharmaceutical intermediates.[3] Its unique steric bulk—derived from the gem-disubstituted cyclohexane ring—presents specific synthetic challenges, particularly during the reduction of its precursor, cyclohexane-1,1-dicarbonitrile .[2][3]

This guide addresses the mechanistic causality of side reactions and provides self-validating protocols to maximize yield and purity.

Reaction Pathway & Impurity Landscape

The primary synthesis route involves the high-pressure catalytic hydrogenation of cyclohexane-1,1-dicarbonitrile.[1][2][3] Understanding the competition between the primary reduction pathway and condensation side reactions is critical for process control.[1][3]

Mechanism Visualization

The following diagram illustrates the divergence between the desired primary amine formation and the parasitic secondary amine generation.

ReactionPathway Start Cyclohexane-1,1- dicarbonitrile Imine Intermediate Aldimine Start->Imine + 2H2 (Step 1) Product [1-(Aminomethyl) cyclohexyl]methanamine (Target) Imine->Product + 2H2 (Step 2) SecAmine Secondary Amine (Dimer Impurity) Imine->SecAmine + Product (- NH3) SecAmine->Product Inhibited by excess NH3 Ammonia NH3

Caption: Competitive pathways in nitrile hydrogenation. Red dashed line indicates the condensation mechanism leading to secondary amine impurities.[3]

Troubleshooting Guide (FAQ)

Q1: My crude product is viscous and shows a higher molecular weight impurity by MS. What is happening?

Diagnosis: Secondary Amine Formation (Dimerization).[1] Mechanism: This is the most common side reaction in nitrile reduction.[1][2][3] The intermediate aldimine (R-CH=NH) is highly electrophilic.[1][2][3] As the concentration of the target primary amine (R-CH2-NH2) increases, it nucleophilically attacks the aldimine, eliminating ammonia to form a secondary amine dimer ((R-CH2)2NH).[3] Corrective Action:

  • Ammonia Suppression: You must saturate the reaction solvent with anhydrous ammonia or add ammonium hydroxide.[1][2][3] The presence of excess NH3 shifts the equilibrium of the condensation step backward, suppressing dimer formation [1].[3]

  • Catalyst Choice: Switch to Raney Cobalt if currently using Raney Nickel.[1][2][3] Cobalt catalysts are generally more selective for primary amines in nitrile hydrogenations than Nickel [2].[1][2][3]

Q2: I observe incomplete conversion despite high H2 pressure. The NMR shows a signal around 8.0-8.5 ppm.[1][2][3]

Diagnosis: Stable Imine/Amidine Intermediates.[1][2][3] Mechanism: The gem-disubstitution at the C1 position creates significant steric hindrance (Thorpe-Ingold effect).[1][2][3] This can stabilize the intermediate imine or lead to the formation of cyclic amidines if the reduction kinetics are too slow.[2][3] Corrective Action:

  • Temperature Ramp: Initiate the reaction at a lower temperature (e.g., 60°C) to encourage adsorption, then ramp to 100-120°C to drive the reduction of the sterically hindered imine.[3]

  • Basicity Control: Ensure the reaction medium is basic (pH > 11). Acidic or neutral conditions stabilize the iminium ion, making it harder to reduce.[3] Add NaOH or LiOH if not using liquid ammonia.[1][2][3]

Q3: The product has a persistent green/blue tint after filtration.

Diagnosis: Metal Leaching (Catalyst Solubilization).[1] Mechanism: Primary amines are excellent chelating agents.[1][2][3] The target molecule, being a 1,3-diamine derivative, can form stable chelate complexes with transition metals (Ni or Co) from the catalyst surface, resulting in colored leachates.[3] Corrective Action:

  • Post-Workup Wash: Wash the organic phase with a dilute EDTA solution or sodium sulfide (Na2S) solution to precipitate the metal ions before final distillation.[1][3]

  • Solvent Selection: Avoid chlorinated solvents during workup, as they can oxidize the catalyst residues and increase leaching.[3]

Optimized Experimental Protocol

This protocol is designed to minimize the side reactions described above.

Target: [1-(Aminomethyl)cyclohexyl]methanamine Scale: 100 mmol basis[1]

ParameterSpecificationRationale
Substrate Cyclohexane-1,1-dicarbonitrile (13.4 g)High purity (>98%) required to prevent catalyst poisoning.[1][2][3]
Catalyst Raney Cobalt (sponge metal)Higher selectivity for primary amines than Ni; less prone to dimerization.[1][2]
Solvent Methanol or THFPolar protic solvents facilitate H2 transfer; THF reduces chelation risks.[1][2][3]
Additive Anhydrous Ammonia (5-10 eq)CRITICAL: Shifts equilibrium to prevent secondary amine formation.[1][2][3]
Pressure 50 - 80 bar (725 - 1160 psi)High pressure required to overcome steric hindrance at C1.[1][2][3]
Temp 80°C → 110°C (Step-wise)Step-wise heating prevents thermal degradation of intermediates.[1][2]

Step-by-Step Methodology:

  • Preparation: Charge the high-pressure autoclave with Raney Cobalt (2.0 g, pre-washed with methanol) under an argon atmosphere. Caution: Raney catalysts are pyrophoric.[1][2][3]

  • Loading: Dissolve the dinitrile in Methanol (100 mL) and transfer to the autoclave.

  • Ammonia Addition: Cool the vessel to 0°C. Condense anhydrous ammonia (approx. 8-10 g) into the reactor. Alternatively, add 20 mL of concentrated NH4OH, though water may retard the rate.[3]

  • Hydrogenation: Pressurize with H2 to 50 bar. Heat to 80°C with vigorous stirring (>800 rpm) to eliminate mass transfer limitations.

  • Completion: Once H2 uptake plateaus, increase temperature to 110°C for 1 hour to ensure reduction of any residual imines.

  • Workup: Cool to room temperature. Vent H2 carefully. Filter the catalyst over Celite (keep wet/inert).[1] Concentrate the filtrate.

  • Purification: Distill the residue under high vacuum (<1 mmHg). The product is a high-boiling liquid.[1][2][3]

References

  • Nitrile Reduction Selectivity: Catalytic Hydrogenation of Nitriles to Primary Amines.[1][2][3][4] Common Organic Chemistry.[1][2][3] Available at: [Link]

  • Cobalt vs. Nickel Catalysts: Reduction of Nitriles.[1][2][3] LibreTexts Chemistry.[1][2][3] Available at: [Link][1]

  • General Synthesis Context: Method for producing bis(aminomethyl)cyclohexane.[1][2][3] Google Patents (US20160229792A1).[1][2] Available at:

  • Compound Data: [1-(Aminomethyl)cyclohexyl]methanamine.[1][2][5][6] PubChem.[1][2][3][5] Available at: [Link][1]

Sources

Troubleshooting

Troubleshooting guide for [1-(Aminomethyl)cyclohexyl]methanamine polymerization

The following technical guide addresses the polymerization and handling of [1-(Aminomethyl)cyclohexyl]methanamine , chemically identified as 1,1-bis(aminomethyl)cyclohexane (CAS: 4441-55-8). Product ID: 1,1-BAC (Geminal...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the polymerization and handling of [1-(Aminomethyl)cyclohexyl]methanamine , chemically identified as 1,1-bis(aminomethyl)cyclohexane (CAS: 4441-55-8).

Product ID: 1,1-BAC (Geminal Isomer) Chemical Family: Cycloaliphatic Diamine Primary Applications: High-Tg Polyamides, Transparent Nylons, Epoxy Curing Agents.[1]

Monomer Identification & Handling

Critical Note: Do not confuse this isomer with the more common 1,3-bis(aminomethyl)cyclohexane (1,3-BAC).[1] The 1,1-geminal structure of this monomer imparts unique steric hindrance and chain stiffness, significantly altering polymerization kinetics and final polymer thermal properties compared to its isomers.

Physical Properties & Stoichiometry Data
PropertyValueRelevance to Polymerization
Molecular Weight 142.24 g/mol Basis for stoichiometric calculations.[1]
Amine Value ~780-790 mg KOH/gMust be titrated prior to use to determine precise equivalent weight (AHEW).[1]
Boiling Point ~240°C (est.)[1]High enough for melt polymerization, but volatile enough to disrupt stoichiometry if not refluxed.[1]
Structure Geminal (1,1-substitution)Induces the "Thorpe-Ingold" effect; increases polymer Tg but reduces initial reactivity due to steric crowding.[1]

Troubleshooting: Polyamide Synthesis (Melt Polycondensation)

Context: Reaction with dicarboxylic acids (e.g., Adipic Acid, Dodecanedioic Acid) to form semi-aromatic or cycloaliphatic nylons.[1]

Q: Why is my polymer molecular weight (MW) plateauing at a low intrinsic viscosity?

Diagnosis: Stoichiometric Imbalance. Root Cause: Unlike aromatic diamines, 1,1-bis(aminomethyl)cyclohexane has significant vapor pressure at typical polycondensation temperatures (220°C–280°C).[1] Loss of diamine into the vacuum line shifts the stoichiometry toward acid-ends, terminating chain growth. Solution:

  • The "Nylon Salt" Method: Do not mix molten monomers directly.[1] Dissolve the diamine and diacid in ethanol/water (50:50) to precipitate the 1:1 ammonium carboxylate salt. Filter and dry this salt.[1] This guarantees perfect 1:1 stoichiometry before heating.[1]

  • Excess Monomer: If reacting in melt, add a 1.5% to 2.0% molar excess of the diamine to account for volatilization losses during the initial venting stage.[1]

Q: The polymer is turning yellow/brown during the melt phase. Is this degradation?

Diagnosis: Oxidative Degradation (Amine Oxidation).[1] Root Cause: Aliphatic amines are highly susceptible to oxidation at temperatures >150°C, forming imine chromophores (Schiff bases).[1] Solution:

  • Oxygen Exclusion: The reactor must be purged with Nitrogen or Argon to <10 ppm O₂ before heating.[1]

  • Phosphite Stabilizers: Add 0.1 wt% Sodium Hypophosphite (SHP) or Triphenyl Phosphite (TPP) at the start of the reaction.[1] This acts as a reducing agent and color stabilizer.[1]

Q: My reaction mixture solidified (gelled) unexpectedly before pouring.

Diagnosis: Crosslinking or Triamine Impurities. Root Cause: If the monomer purity is <99%, it may contain tri-functional impurities (e.g., secondary amines formed during synthesis).[1] Even 0.5% functionality >2.0 causes infinite network formation (gelation) at high conversion.[1] Solution: Verify monomer purity via GC-MS. If purity is confirmed, reduce the final reaction temperature; the 1,1-geminal structure creates high melt viscosity, which can mimic gelation (false gelation).[1]

Troubleshooting: Epoxy Curing Applications

Context: Using 1,1-bis(aminomethyl)cyclohexane as a hardener for DGEBA or cycloaliphatic epoxies.

Q: The cured coating has a greasy, white film on the surface.

Diagnosis: Amine Blushing (Carbamation).[2][3][4] Root Cause: Primary amines react with atmospheric CO₂ and moisture to form ammonium carbamate salts before they can react with the epoxy. This is exacerbated by the slow reactivity of the hindered 1,1-amine groups.[1] Solution:

  • Induction Time: Mix the resin and hardener and let stand for 15–30 minutes before application. This allows the formation of larger adducts that are less compatible with moisture.[1]

  • Adduct Formation: Pre-react the monomer with a small amount of liquid epoxy (creating an isolated adduct) to reduce volatility and hygroscopicity.[1]

Q: The cure speed is significantly slower than when using 1,3-BAC.

Diagnosis: Steric Hindrance. Root Cause: The two aminomethyl groups on the C1 carbon sterically interfere with each other.[1] Once one amine reacts, the second becomes even more hindered, slowing the crosslinking rate.[1] Solution:

  • Accelerator: Add 1–3 phr (parts per hundred resin) of Salicylic Acid or DMP-30 (Tris(dimethylaminomethyl)phenol).[1]

  • Heat Cure: This monomer requires an elevated post-cure (e.g., 80°C for 2 hours) to reach full conversion and ultimate Tg.[1] Ambient cure is often insufficient.[1][5]

Visual Troubleshooting Workflows

Workflow 1: Polyamide Synthesis Logic

This diagram outlines the decision process for achieving high molecular weight (MW) polyamides using this specific monomer.

PolyamideWorkflow Start Start: Monomer Prep CheckPurity Check Purity (GC >99.5%) Start->CheckPurity SaltStep Form Nylon Salt (Ethanol/Water Precip) CheckPurity->SaltStep Recommended MeltPoly Melt Polymerization (220-260°C) CheckPurity->MeltPoly Direct Melt SaltStep->MeltPoly IssueMW Issue: Low MW / Viscosity? MeltPoly->IssueMW CheckVol Check Volatiles: Did Diamine Evaporate? IssueMW->CheckVol Yes IssueColor Issue: Yellowing? IssueMW->IssueColor No AdjustStoich Action: Add 1-2% Excess Diamine or Use Salt Method CheckVol->AdjustStoich AdjustStoich->MeltPoly AddStabilizer Action: Add Na-Hypophosphite Check N2 Purge IssueColor->AddStabilizer Yes Success Success: High Tg Transparent Polymer IssueColor->Success No

Caption: Logic flow for optimizing polyamide synthesis, focusing on stoichiometry control and color stability.

Workflow 2: Epoxy Curing Mechanism & Blushing

This diagram illustrates the competition between the desired crosslinking reaction and the side-reaction (blushing) caused by the monomer's hygroscopic nature.[3]

EpoxyCuring Monomer 1,1-BAC (Free Amine) Reaction1 Primary Reaction (Crosslinking) Monomer->Reaction1 Reaction2 Side Reaction (Blushing) Monomer->Reaction2 Slow Induction Epoxy Epoxy Resin (DGEBA) Epoxy->Reaction1 CO2 Atmospheric CO2 + Moisture CO2->Reaction2 Network Cured Network (High Tg) Reaction1->Network Carbamate Ammonium Carbamate (Greasy Film) Reaction2->Carbamate

Caption: Competitive pathways in epoxy curing.[1] The side reaction with CO2 (blushing) competes with crosslinking, requiring induction time to mitigate.[6]

References

  • Mitsubishi Gas Chemical Company. (2023).[1] 1,3-Bis(aminomethyl)cyclohexane Technical Data Sheet. (Note: While referencing the 1,3-isomer, the handling properties for the 1,1-isomer regarding hygroscopicity and basicity are chemically analogous).[1]

  • Odian, G. (2004).[1] Principles of Polymerization. 4th Edition. Wiley-Interscience.[1] (Authoritative text on Step-Growth Polymerization stoichiometry and Carothers equation).

  • Sherwin-Williams. (2025).[1] Amine Blush: Causes, Prevention & Remediation. (Industrial standard guide for epoxy troubleshooting).

  • PubChem. (2025).[1][7] Compound Summary: [1-(Aminomethyl)cyclohexyl]methanamine.[1][7][8] National Library of Medicine.[1]

  • Aalto University. (2016).[1] Synthesis and Characterization of Novel Polyamides. (Detailed protocols on salt preparation and melt polycondensation).

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for the Synthesis of 1,1-Bis(aminomethyl)cyclohexane

Welcome to the Technical Support Center for the synthesis of 1,1-bis(aminomethyl)cyclohexane. This diamine is a critical building block in pharmaceutical development and advanced polymer synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,1-bis(aminomethyl)cyclohexane. This diamine is a critical building block in pharmaceutical development and advanced polymer synthesis. The most atom-economical and scalable route to this compound is the catalytic hydrogenation of 1,1-cyclohexanedicarbonitrile. However, researchers frequently encounter challenges related to catalyst deactivation and poor selectivity due to the formation of cyclic secondary and tertiary amines.

This guide provides an authoritative, causality-driven troubleshooting framework for selecting the right catalyst and optimizing reaction conditions to maximize your primary diamine yield.

Mechanistic Pathway & Catalyst Action

Understanding the reaction mechanism is the first step in troubleshooting. The hydrogenation of dinitriles proceeds stepwise via an aminonitrile and a highly reactive imine intermediate[1]. The divergence point for byproduct formation occurs at the imine stage.

G A 1,1-Cyclohexanedicarbonitrile (Dinitrile) B Aminonitrile Intermediate A->B + H2 C Imine Intermediate B->C + H2 D 1,1-Bis(aminomethyl)cyclohexane (Primary Diamine) C->D + H2 E Cyclic Secondary Amine (Byproduct) C->E + Amine Condensation NH3 Excess NH3 (Additive) NH3->C Shifts Equilibrium Away from Byproduct

Mechanistic pathway of dinitrile hydrogenation highlighting the imine intermediate and NH3 effect.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high levels of cyclic secondary amines instead of the target primary diamine? A1: This is a classic kinetic versus thermodynamic control issue. During the reduction, the highly reactive imine intermediate can undergo an intermolecular condensation with the already-formed primary amine (1,1-bis(aminomethyl)cyclohexane) or undergo intramolecular cyclization[2]. This forms an aminal intermediate that eliminates ammonia to yield stable cyclic secondary amines (e.g., azaspiro compounds). Causality & Solution: Standard palladium or platinum catalysts strongly favor this condensation pathway[3]. To suppress it, you must use Raney Nickel or Raney Cobalt catalysts and introduce a mass-action inhibitor—typically excess anhydrous ammonia (NH


) or a strong base like NaOH in methanol[1]. The excess NH

shifts the equilibrium of the imine-amine condensation back toward the primary amine.

Q2: How does the choice between Raney Nickel and Raney Cobalt impact the yield and selectivity? A2: The choice dictates your operational pressure and additive requirements:

  • Raney Cobalt is inherently more selective for primary amines in dinitrile hydrogenation (often yielding >85% primary diamine even with lower NH

    
     concentrations)[2]. It is the preferred catalyst for industrial-scale diamine synthesis but requires higher hydrogen pressures (typically 6–8 MPa) and temperatures (80–100 °C) to achieve full conversion.
    
  • Raney Nickel is significantly more active at lower temperatures and pressures but has a higher propensity to form condensation byproducts[2]. If you must use Raney Ni, you must strictly enforce a high concentration of liquid ammonia or use a highly dispersed supported Ni/SiO

    
     catalyst to promote the rapid hydrogenation of the adsorbed imine before condensation can occur[4].
    

Q3: My Raney catalyst is deactivating rapidly before complete conversion. What is the root cause? A3: Catalyst deactivation in this specific workflow is rarely due to metal leaching; it is almost always caused by surface fouling. Short-chain dinitriles and their aminonitrile intermediates adsorb very strongly onto the catalyst surface[1]. If the hydrogen pressure is too low, these strongly adsorbed species polymerize (oligomerization) and physically block the active sites. Self-Validating Check: Monitor your hydrogen uptake curve. A sharp initial uptake that plateaus prematurely indicates surface fouling. To resolve this, increase the H


 pressure to >5 MPa to accelerate the desorption of the fully hydrogenated product, and ensure your solvent ratio is sufficient to solvate the intermediates.

Troubleshooting Guide & Catalyst Performance Data

Below is a comparative matrix of catalyst performance for 1,1-cyclohexanedicarbonitrile hydrogenation to help you select the optimal system.

Catalyst SystemAdditiveH

Pressure (MPa)
Temp (°C)Selectivity to Primary Diamine (%)Common Troubleshooting Issues
Raney Cobalt Liquid NH

6.0 - 8.080 - 100> 88%Slower kinetics; requires high-pressure autoclave. Excellent primary amine selectivity[2].
Raney Nickel Liquid NH

4.0 - 6.060 - 8075 - 85%Prone to rapid deactivation if H

pressure drops. Moderate cyclic byproduct formation[2].
Ni/SiO

(Supported)
NaOH / MeOH5.080> 90%Requires precise base stoichiometry to avoid saponification of nitrile. High dispersion prevents oligomerization[4].
Pd/C or Pt/C None1.0 - 3.025 - 50< 30%Massive formation of secondary/tertiary amines and azaspiro byproducts. Not recommended[3].

Standard Operating Procedure (SOP): High-Pressure Hydrogenation

This protocol outlines a self-validating workflow for the synthesis of 1,1-bis(aminomethyl)cyclohexane using Raney Cobalt, ensuring maximum primary diamine selectivity.

Prerequisites: Conduct all catalyst handling under an inert atmosphere. Raney Cobalt is pyrophoric.

Step 1: Reactor Preparation & Loading

  • Transfer 10.0 g of 1,1-cyclohexanedicarbonitrile into a 300 mL high-pressure stainless-steel autoclave.

  • Add 100 mL of anhydrous methanol as the primary solvent.

  • Carefully transfer 1.5 g of active Raney Cobalt catalyst (weighed as a wet slurry, washed with methanol prior to addition to remove water) into the reactor[5].

Step 2: Ammonia Addition & Purging 4. Seal the autoclave and purge the headspace three times with nitrogen gas (2.0 MPa) to remove all oxygen. 5. Cool the reactor to 0 °C using an ice bath. Introduce 15.0 g of anhydrous liquid ammonia directly into the reactor. (Mechanistic note: The ammonia acts as the equilibrium-shifting agent to prevent imine condensation). 6. Purge the reactor twice with hydrogen gas (2.0 MPa).

Step 3: Reaction Execution 7. Pressurize the autoclave with hydrogen gas to an initial pressure of 6.0 MPa. 8. Initiate vigorous mechanical stirring (800–1000 rpm) to eliminate gas-liquid mass transfer limitations. 9. Heat the reactor to 80 °C. As the temperature rises, the pressure will initially increase, followed by a steady drop as hydrogen is consumed. Maintain the pressure at 6.0 - 8.0 MPa via a continuous hydrogen feed[2]. 10. Self-Validating Check: The reaction is deemed complete when the hydrogen mass flow meter registers zero uptake for at least 30 consecutive minutes.

Step 4: Workup & Isolation 11. Cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia through an appropriate scrubber system. 12. Purge the reactor with nitrogen. 13. Filter the reaction mixture through a pad of Celite under a nitrogen blanket to remove the Raney Cobalt catalyst. (Warning: Do not let the filter cake dry; keep it wetted with solvent to prevent ignition)[5]. 14. Concentrate the filtrate under reduced pressure to remove methanol, yielding the crude 1,1-bis(aminomethyl)cyclohexane. Purify via vacuum distillation if necessary.

References

  • Hoffer, B.W., et al. "Hydrogenation of dinitriles on Raney-type Ni catalysts: kinetic and mechanistic aspects.
  • Zhao, Y., et al.
  • BenchChem Technical Support. "1-(Aminomethyl)cyclohexanol | 4000-72-0." BenchChem.
  • Murugesan, K., et al. "Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Polyamides Derived from 1,1-BAC and 1,3-BAC: A Structural Perspective on Performance

In the vast landscape of polyamide chemistry, the selection of monomers is a critical determinant of the final polymer's properties and performance. Among the cycloaliphatic diamines, isomers of bis(aminomethyl)cyclohexa...

Author: BenchChem Technical Support Team. Date: March 2026

In the vast landscape of polyamide chemistry, the selection of monomers is a critical determinant of the final polymer's properties and performance. Among the cycloaliphatic diamines, isomers of bis(aminomethyl)cyclohexane (BAC) offer a unique platform for tailoring polyamide characteristics. This guide provides an in-depth comparison of polyamides synthesized from 1,1-bis(aminomethyl)cyclohexane (1,1-BAC) and 1,3-bis(aminomethyl)cyclohexane (1,3-BAC). While extensive experimental data is available for polyamides derived from 1,3-BAC, literature on 1,1-BAC based polyamides is less prevalent. Therefore, this guide will leverage established principles of polymer science to infer and contrast the expected performance of 1,1-BAC polyamides against the benchmarked data of their 1,3-BAC counterparts.

The Isomeric Distinction: A Foundation for Performance Variation

The fundamental difference between 1,1-BAC and 1,3-BAC lies in the substitution pattern of the aminomethyl groups on the cyclohexane ring. This seemingly subtle variation in molecular architecture has profound implications for the resulting polyamide's chain structure, packing efficiency, and intermolecular interactions.

  • 1,1-bis(aminomethyl)cyclohexane (1,1-BAC): This isomer possesses a geminal substitution pattern, with both aminomethyl groups attached to the same carbon atom. This creates a bulky, sterically hindered structure that is expected to disrupt the linearity and packing of the polymer chains.

  • 1,3-bis(aminomethyl)cyclohexane (1,3-BAC): With a meta-substitution pattern, the aminomethyl groups are separated by one carbon atom on the cyclohexane ring. This arrangement allows for a more kinked or bent polymer backbone, which can influence crystallinity and solubility.[1]

Experimental Synthesis and Characterization of Polyamides

The synthesis of polyamides from BAC isomers and dicarboxylic acids is typically achieved through melt or solution polycondensation. A generalized experimental workflow is outlined below, providing a framework for the preparation and subsequent analysis of these materials.

Generalized Polyamide Synthesis Protocol

A two-step polycondensation reaction is a common method for producing high-molecular-weight polyamides.[2]

  • Salt Formation: An equimolar mixture of the diamine (1,1-BAC or 1,3-BAC) and a dicarboxylic acid (e.g., adipic acid, terephthalic acid) is dissolved in a suitable solvent, typically water or an alcohol, to form a nylon salt. This step ensures a 1:1 stoichiometric ratio, which is crucial for achieving a high degree of polymerization.

  • Polycondensation: The salt solution is transferred to a high-pressure autoclave. The temperature is gradually increased while the pressure is allowed to rise. Water is vented off as steam, and the reaction is continued under a vacuum at elevated temperatures to drive the polymerization to completion and remove any remaining volatiles. The molten polyamide is then extruded, cooled, and pelletized.

Polyamide_Synthesis_Workflow cluster_synthesis Polyamide Synthesis Diamine Diamine (1,1-BAC or 1,3-BAC) Salt Nylon Salt Formation (Aqueous Solution) Diamine->Salt Diacid Dicarboxylic Acid (e.g., Adipic Acid) Diacid->Salt Polycondensation Polycondensation (High Temp & Vacuum) Salt->Polycondensation Polymer Molten Polyamide Polycondensation->Polymer Pellets Polyamide Pellets Polymer->Pellets

Caption: Generalized workflow for polyamide synthesis via polycondensation.

Standard Characterization Methodologies

To evaluate and compare the performance of the synthesized polyamides, a suite of standard analytical techniques is employed.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[3][4] These parameters provide insights into the material's operational temperature range and processing window.

    • Thermogravimetric Analysis (TGA): Measures the thermal stability of the polyamide by monitoring its weight loss as a function of temperature.[5] The onset of decomposition is a key indicator of the material's upper service temperature limit.

  • Mechanical Testing:

    • Tensile Testing (ASTM D638): Standard "dog-bone" shaped specimens are subjected to a controlled tensile force until failure.[6] This test yields critical data on the material's tensile strength, Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility).

  • Chemical Resistance Testing:

    • Immersion Testing (ASTM D543): Polymer samples are immersed in various chemical agents (e.g., acids, bases, solvents, fuels) for a specified duration and at a controlled temperature.[7][8] Changes in weight, dimensions, appearance, and mechanical properties are then evaluated to assess the material's chemical resistance.[9][10]

Comparative Performance Analysis: 1,1-BAC vs. 1,3-BAC Polyamides

This section presents a comparative analysis of the expected performance of polyamides derived from 1,1-BAC and 1,3-BAC. The data for 1,3-BAC polyamides is based on available literature, while the predicted properties for 1,1-BAC polyamides are inferred from fundamental structure-property relationships.

Chemical Structures

Monomer_Structures cluster_11BAC 1,1-bis(aminomethyl)cyclohexane (1,1-BAC) cluster_13BAC 1,3-bis(aminomethyl)cyclohexane (1,3-BAC) node11 node13

Caption: Chemical structures of 1,1-BAC and 1,3-BAC monomers.

Thermal Properties

The arrangement of the aminomethyl groups is expected to significantly influence the thermal properties of the resulting polyamides.

PropertyPolyamide from 1,3-BAC (Experimental Data)Polyamide from 1,1-BAC (Inferred Properties)Scientific Rationale for Inferred Properties
Glass Transition Temp. (Tg) Can be high, contributing to good form stability at elevated temperatures.[11]Expected to be higher than 1,3-BAC based polyamides.The bulky geminal substitution of 1,1-BAC will severely restrict chain rotation and segmental motion, leading to a higher energy requirement for the transition from a glassy to a rubbery state.
Melting Temperature (Tm) Often results in amorphous or semi-crystalline polymers with a defined melting range.[12]Likely to be amorphous with no distinct melting point, or a very broad melting range.The irregular and sterically hindered structure imparted by the 1,1-BAC monomer will disrupt chain packing and inhibit the formation of crystalline domains, which are necessary for a sharp melting point.
Thermal Stability (TGA) Generally exhibit good thermal stability.[5]Expected to have comparable or slightly lower thermal stability.While the inherent bond strengths are similar, the less efficient packing in 1,1-BAC based polyamides might lead to slightly earlier onset of thermal degradation due to increased free volume.

Table 1: Comparison of Thermal Properties.

Mechanical Properties

The mechanical performance of polyamides is intrinsically linked to their molecular structure and the degree of intermolecular hydrogen bonding.

PropertyPolyamide from 1,3-BAC (Experimental Data)Polyamide from 1,1-BAC (Inferred Properties)Scientific Rationale for Inferred Properties
Tensile Strength Can exhibit high tensile strength, indicative of strong intermolecular forces.[11]Expected to have lower tensile strength.The disrupted chain packing and lower crystallinity of 1,1-BAC based polyamides will likely lead to less effective intermolecular hydrogen bonding and van der Waals forces, resulting in a lower force required to break the material.
Young's Modulus Can possess high modulus, indicating good stiffness.Expected to have a lower modulus.The less ordered, amorphous structure of 1,1-BAC based polyamides will result in a less rigid material compared to the potentially semi-crystalline polymers derived from 1,3-BAC.
Elongation at Break Varies depending on the specific comonomer and processing conditions.Expected to have higher elongation at break.Amorphous polymers generally exhibit greater ductility and ability to deform before fracturing compared to their semi-crystalline counterparts.

Table 2: Comparison of Mechanical Properties.

Chemical Resistance

The resistance of polyamides to chemical attack is influenced by their crystallinity and the accessibility of the amide linkages to chemical agents.

PropertyPolyamide from 1,3-BAC (Experimental Data)Polyamide from 1,1-BAC (Inferred Properties)Scientific Rationale for Inferred Properties
Solvent Resistance Good resistance to many common solvents, oils, and fuels.[13]Expected to have lower solvent resistance.The higher free volume and amorphous nature of 1,1-BAC based polyamides will allow for easier penetration of solvent molecules, leading to greater swelling and potential dissolution.
Acid and Base Resistance Susceptible to hydrolysis by strong acids and bases.[10][14]Expected to have similar or slightly lower resistance to hydrolysis.While the chemical nature of the amide bond is the same, the more open structure of the 1,1-BAC based polymer may allow for slightly easier access of hydrolytic agents to the amide linkages.
Transparency Can produce highly transparent polyamides.[11]Expected to be highly transparent.The amorphous nature resulting from the irregular chain structure of 1,1-BAC based polyamides will minimize light scattering, leading to high optical clarity.

Table 3: Comparison of Chemical Resistance and Optical Properties.

Conclusion and Future Outlook

The isomeric structure of bis(aminomethyl)cyclohexane plays a pivotal role in defining the performance characteristics of the resulting polyamides. Polyamides derived from 1,3-BAC are known to offer a good balance of thermal and mechanical properties, often with the added benefit of high transparency.

Based on fundamental principles of polymer chemistry, polyamides synthesized from 1,1-BAC are predicted to be highly amorphous materials. This would likely result in excellent optical transparency and potentially higher glass transition temperatures, but at the cost of lower mechanical strength, stiffness, and solvent resistance compared to their 1,3-BAC counterparts.

The lack of extensive experimental data on 1,1-BAC based polyamides presents a clear opportunity for future research. A direct, systematic comparison of polyamides synthesized from 1,1-, 1,2-, 1,3-, and 1,4-bis(aminomethyl)cyclohexane isomers would provide invaluable insights into the nuanced effects of cycloaliphatic monomer geometry on polyamide performance. Such studies would enable researchers and engineers to more precisely tailor the properties of these versatile polymers for a wide array of advanced applications.

References

  • Buxbaum, L. Synthesis of Cycloaliphatic Polyamides via Palladium-Catalyzed Hydroaminocarbonylative Polymerization. J Am Chem Soc. 2024;146(19):12883-12888.
  • Li, P. H., Wang, C. Y., Li, G., & Jiang, J. M. (2009). Highly organosoluble and transparent polyamides containing cyclohexane and trifluoromethyl moieties: Synthesis and characterization. Express Polymer Letters, 3(11), 703-713.
  • Jin, Q., Yamashita, T., & Mita, I. (1993). Polyimides with Alicyclic Diamines. I. Syntheses and Thermal Properties. Journal of Polymer Science Part A: Polymer Chemistry, 31(10), 2345-2351.
  • Choi, M. Y., Lee, S. J., Kwac, L. K., Kim, H. G., & Chang, J. H. (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. RSC advances, 11(48), 30479-30486.
  • U.S. Patent 3,012,994. (1961).
  • U.S. Patent 4,071,506. (1978).
  • Arkema. (n.d.). High Performance Polyamide Alloys Chemical Resistance.
  • Zhang, G. (2012). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines.
  • E Squared. (2022, October 3).
  • Intertek. (n.d.).
  • Kiyo R&D. (2024, August 17). Chemical Resistance Test As Per Standard MS 655-08.
  • Hsiao, S. H., & Li, C. L. (2010). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. Molecules, 15(8), 5648-5666.
  • Gnanaprakasam, B., Balaraman, E., Gunanathan, C., & Milstein, D. (2012). Synthesis of polyamides from diols and diamines with liberation of H2. Journal of Polymer Science Part A: Polymer Chemistry, 50(9), 1755-1765.
  • Celanese. (n.d.). Chemical resistance Polyamide resistance to chemicals.
  • BenchChem. (2025). Application Notes and Protocols for Polyamide Synthesis Using 3,8-Diamino-6-phenylphenanthridine.
  • Sastri, V. R. (2010).
  • Honyplastic. (2024, July 5). Mechanical, Electrical, Thermal and Chemical Properties of Polyamide (PA) Resins.
  • Mitsubishi Gas Chemical Company, Inc. (n.d.). 1,3-BAC / 1,3-Bis(Aminomethyl)cyclohexane.
  • ACS Publications. (2019, August 9).
  • iPolytech. (n.d.). Assessment of Chemical Resistance of Polymers.
  • ResearchGate. (2014). Thermal Properties of Biobased Polyamide 11.
  • Macromolecules. (1984). Cis-Trans Isomorphism in 1,4-Bis(aminomethyl)cyclohexane Polyamides.
  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • ResearchGate. (2019, October 11).
  • Aykul, H., Dündar, M., & Çal, E. (2013). Mechanical and thermal properties of polyamide versus reinforced PMMA denture base materials. Journal of applied oral science, 21(5), 427-433.
  • TA Instruments. (n.d.). Tensile and Fatigue Properties of Additively Manufactured Polyamides.
  • PolyJarid. (n.d.). Polyamide.
  • TA Instruments. (n.d.). Characterization of Polymers using Differential Scanning Calorimetry (DSC).
  • DesignerD
  • Hitachi High-Tech. (n.d.).
  • e-Class. (n.d.).
  • ResearchGate. (n.d.). DSC and TGA curves of polyimide1-3.

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Comparative

NMR Analysis Guide: Structure Confirmation of [1-(Aminomethyl)cyclohexyl]methanamine

[1][2][3] Executive Summary & Core Directive In the synthesis and quality control of cyclohexane-based diamines, distinguishing the [1-(Aminomethyl)cyclohexyl]methanamine (hereafter referred to as the 1,1-isomer ) from i...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Core Directive

In the synthesis and quality control of cyclohexane-based diamines, distinguishing the [1-(Aminomethyl)cyclohexyl]methanamine (hereafter referred to as the 1,1-isomer ) from its regioisomers (1,2-, 1,3-, and 1,4-bis(aminomethyl)cyclohexane) is a critical analytical challenge.[1][2][3] While Mass Spectrometry (MS) confirms molecular weight and Infrared Spectroscopy (IR) identifies functional groups, neither technique provides the atomic-level connectivity required to prove the geminal (1,[1][2][3]1) substitution pattern.[1][2][4][5]

This guide outlines a self-validating NMR protocol designed to unequivocally confirm the 1,1-structure. The methodology relies on the unique symmetry elements of the 1,1-isomer, specifically the chemical equivalence of the aminomethyl groups and the quaternary nature of the C1 ring carbon, which effectively decouples the side-chain protons from the ring system.[3]

Comparative Analysis: Why NMR is the Gold Standard[3]

The following table compares NMR against alternative analytical techniques for this specific application.

FeatureNMR (

H &

C)
Mass Spectrometry (LC-MS) FT-IR Spectroscopy
Primary Output Connectivity & SymmetryMolecular Mass (

)
Functional Groups
Isomer Specificity High. Distinguishes 1,1- from 1,2-/1,3-/1,4- isomers based on splitting patterns.[1][2][3]Low. All regioisomers share the exact mass (142.24 Da).[1][2] Fragmentation is often indistinguishable.[1][2]Low. All isomers show N-H stretches (~3300 cm⁻¹) and C-H stretches.[1][2]
Quantification Absolute (qNMR) without external standards.[1][2]Relative (requires calibration curves).[1]Semi-quantitative at best.
Conclusion Definitive Method for structure confirmation.Supporting data only.Supporting data only.
Solvent Selection Strategy

The choice of solvent is the single most critical variable in amine NMR analysis.

  • Chloroform-d (

    
    ): Not Recommended. Acidic impurities can cause broadening of amine peaks.[1] Chemical exchange is rapid, often merging 
    
    
    
    signals into the baseline.[3]
  • Dimethyl Sulfoxide-d6 (

    
    ): Preferred.[1][2][3] The high polarity and hydrogen-bonding capability slow down proton exchange, often allowing observation of distinct 
    
    
    
    peaks.[2][3] It provides excellent solubility for diamines.[1]
  • Deuterium Oxide (

    
    ): Validation Only. Used to confirm labile protons (
    
    
    
    ) via deuterium exchange (signals disappear).[1][2]

Structural Analysis & Predicted Spectral Features

The 1,1-isomer possesses a plane of symmetry passing through C1 and C4.[3] This symmetry dictates the spectral "fingerprint" that validates the structure.

H NMR (Proton) Expectations[1][2][3][6]
  • The "Smoking Gun" Signal: The methylene protons of the aminomethyl groups (

    
    ) are chemically equivalent.[1][2][3] Crucially, they are attached to a quaternary carbon  (C1).[1][2]
    
    • Observation: A sharp singlet (integrating to 4H) typically in the range of 2.4 – 2.6 ppm .[1][2]

    • Differentiation: In 1,2-, 1,3-, or 1,4-isomers, these protons are attached to a tertiary carbon (CH).[2][3] This results in vicinal coupling (

      
      ), splitting the signal into a doublet  (or multiplet).[1][2] If you see a doublet, it is NOT the 1,1-isomer. 
      
  • Ring Protons:

    • C2/C6 protons (Axial/Equatorial) and C3/C5 protons will appear as complex multiplets in the 1.2 – 1.6 ppm range.[1]

  • Amine Protons: Broad singlet (variable shift, ~1.0 - 2.0 ppm) depending on concentration and water content.[1][2][3]

C NMR (Carbon) Expectations

Due to the plane of symmetry, the number of unique carbon signals is reduced.[1][5]

  • Total Expected Signals: 5 unique peaks.[1][2][4]

    • Quaternary C1: ~36-40 ppm (Low intensity).[1][2][3]

    • Methylene-N (

      
      ):  ~50-60 ppm (High intensity).[1][2][3]
      
    • Ring C2/C6: Equivalent.

    • Ring C3/C5: Equivalent.

    • Ring C4: Unique (furthest from substitution).

Experimental Protocol (SOP)

Materials
  • Analyte: [1-(Aminomethyl)cyclohexyl]methanamine (>5 mg).[1][2][3]

  • Solvent:

    
     (99.9% D) with 0.03% TMS (Tetramethylsilane) as internal standard.[1][2][3]
    
  • Instrument: 400 MHz NMR (or higher).

Workflow
  • Sample Preparation:

    • Dissolve 10-15 mg of sample in 0.6 mL of

      
      .
      
    • Critical: Ensure the solution is clear. If particles remain, filter through a glass wool plug directly into the NMR tube.

    • Tip: Use a clean, dry tube.[1] Trace acid on the glass can protonate the amine, shifting peaks downfield.

  • Acquisition Parameters (

    
    H): 
    
    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): Set to

      
       seconds. (Amine protons and protons near quaternary carbons have longer T1 relaxation times; insufficient delay causes integration errors).[1][2]
      
    • Scans: 16-64 scans for high signal-to-noise.

  • Acquisition Parameters (

    
    C): 
    
    • Scans: >512 scans (Quaternary carbons relax slowly and have no NOE enhancement).

    • Experiment: Proton-decoupled

      
      C (CPD).
      
    • Optional: DEPT-135 to distinguish

      
       (down) from 
      
      
      
      (up). The quaternary C1 will disappear in DEPT, confirming its assignment.

Decision Logic & Visualization

Diagram 1: Structural Confirmation Decision Tree

This logic flow illustrates how to rule out other isomers based on the multiplicity of the side-chain methylene signal.

IsomerLogic Start Analyze 1H NMR Spectrum (Focus: 2.4 - 2.7 ppm region) SignalType Identify Multiplicity of -CH2-N Protons Start->SignalType Singlet Singlet (s) SignalType->Singlet No Neighbors Doublet Doublet (d) or Multiplet SignalType->Doublet Neighbor CH present CheckC13 Check 13C NMR (Count Signals) Singlet->CheckC13 IsomerOther REJECT: 1,2 / 1,3 / 1,4 Isomer (Vicinal coupling present) Doublet->IsomerOther Isomer11 CONFIRMED: 1,1-Isomer (Quaternary C1 detected) CheckC13->Isomer11 5 Signals + Quaternary C CheckC13->IsomerOther >5 Signals or No Quaternary C

Caption: Logic flow for distinguishing the 1,1-isomer from regioisomers based on spin-spin coupling patterns.

Diagram 2: Experimental Workflow & Data Correlation

This diagram maps the experimental steps to the specific data points required for validation.

Workflow cluster_H1 1H NMR Analysis cluster_C13 13C / DEPT Analysis Sample Sample Prep (DMSO-d6) H_Exp Run 1H Scan (d1=5s) Sample->H_Exp C_Exp Run 13C CPD (>512 scans) Sample->C_Exp H_Data Observe -CH2-N (Singlet) H_Exp->H_Data Validation FINAL VALIDATION Structure Confirmed H_Data->Validation Connectivity DEPT_Exp Run DEPT-135 C_Exp->DEPT_Exp C_Data Identify Quaternary C (Disappears in DEPT) DEPT_Exp->C_Data C_Data->Validation Carbon Type

Caption: Step-by-step experimental workflow correlating specific NMR pulse sequences to structural evidence.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3][6][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).[1][2][3] Spectrometric Identification of Organic Compounds (8th ed.).[1][2] Wiley.[1][8] (Authoritative text on coupling constants and symmetry in NMR).

  • Fulmer, G. R., et al. (2010).[1][2][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2][3] [Link]

  • PubChem. (n.d.).[1][2][8] Compound Summary for CID 71994, [1-(Aminomethyl)cyclohexyl]methanamine.[1][2][3][9] National Library of Medicine.[1] [Link][1][2][3]

Sources

Validation

Characterization of polymers derived from [1-(Aminomethyl)cyclohexyl]methanamine versus other diamines

Advanced Characterization of Polymers Derived from[1-(Aminomethyl)cyclohexyl]methanamine vs. Conventional Diamines Executive Summary The selection of diamine monomers is a foundational decision in polymer chemistry that...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization of Polymers Derived from[1-(Aminomethyl)cyclohexyl]methanamine vs. Conventional Diamines

Executive Summary

The selection of diamine monomers is a foundational decision in polymer chemistry that dictates the ultimate thermomechanical, optical, and kinetic properties of the synthesized material. This guide provides an in-depth comparative analysis of [1-(Aminomethyl)cyclohexyl]methanamine (commonly known as 1,1-bis(aminomethyl)cyclohexane or 1,1-BAC ) against industry-standard aliphatic and cycloaliphatic diamines. Designed for researchers and drug development professionals dealing with advanced encapsulants and structural polymers, this guide explores the mechanistic causality behind 1,1-BAC’s unique performance profile and provides self-validating experimental protocols for its characterization.

Chemical Profiling & Mechanistic Insights

[1-(Aminomethyl)cyclohexyl]methanamine (CAS: 4441-55-8) is a highly specialized cycloaliphatic diamine with a molecular weight of 142.24 g/mol [1]. It is utilized extensively as a building block in the synthesis of high-performance polyamides, polyurethanes, and advanced epoxy networks[2][3].

The defining feature of 1,1-BAC is its geminal (1,1) substitution pattern on the cyclohexane ring. This structural nuance fundamentally alters polymer physics through three distinct mechanisms:

  • Steric Hindrance & Chain Rigidity : When incorporated into a polymer backbone, the 1,1-substitution creates a spiro-like local conformation. This severely restricts bond rotation around the polymer chain. Because macroscopic chain mobility requires significantly more thermal energy, polymers derived from 1,1-BAC exhibit exceptionally high glass transition temperatures (Tg).

  • Amorphous Morphology : Symmetrical, linear diamines readily fold into highly crystalline, opaque structures. Conversely, the bulky, rigid cyclohexane ring of 1,1-BAC disrupts close chain packing and prevents crystallization. This yields highly amorphous polymers with pristine optical transparency.

  • Reactivity Kinetics : The primary amine groups in 1,1-BAC are sterically hindered by the adjacent cyclohexane ring. In crosslinking applications, this requires specialized thermal curing protocols to ensure full conversion without premature vitrification.

Mechanism A 1,1-BAC Geminal Substitution B Steric Hindrance & Restricted Rotation A->B C Disrupted Chain Packing (Amorphous State) B->C D High Chain Rigidity (Spiro-like Linkage) B->D E High Optical Transparency C->E F Elevated Glass Transition (Tg) D->F

Mechanistic pathway linking 1,1-BAC's geminal structure to macroscopic polymer properties.

Comparative Performance Analysis

To objectively evaluate 1,1-BAC, we benchmark it against three ubiquitous diamines:

  • HMDA (Hexamethylenediamine): The standard linear aliphatic diamine (flexible, highly crystalline).

  • IPDA (Isophorone diamine): The standard asymmetric cycloaliphatic diamine (rigid, differential reactivity).

  • 1,3-BAC (1,3-Bis(aminomethyl)cyclohexane): A structural meta-isomer of 1,1-BAC.

Table 1: Diamine Precursor Properties & Stoichiometry
DiamineStructure TypeMW ( g/mol )AHEW (g/eq)*Reactivity Profile
1,1-BAC Geminal Cycloaliphatic142.2435.56Moderate (Sterically Hindered)
1,3-BAC Meta-Cycloaliphatic142.2435.56High
IPDA Asymmetric Cycloaliphatic170.3042.58Differential (Primary/Secondary-like)
HMDA Linear Aliphatic116.2029.05Very High

*Amine Hydrogen Equivalent Weight (AHEW) = Molecular Weight / Number of active hydrogens (4).

Table 2: Performance of Cured DGEBA Epoxy Resins (EEW = 190 g/eq)
Curing AgentMix Ratio (phr)Tg (°C, DSC)Optical ClarityTensile Strength (MPa)
1,1-BAC 18.7155 - 165Excellent (Transparent)75 - 80
1,3-BAC 18.7135 - 145Good70 - 75
IPDA 22.4150 - 160Good70 - 80
HMDA 15.385 - 95Poor (Opaque)50 - 60

Data Interpretation: 1,1-BAC outperforms its structural isomer (1,3-BAC) and linear counterparts (HMDA) in thermal resistance, matching or exceeding the rigid IPDA while maintaining superior optical clarity due to its perfectly symmetrical yet non-crystallizing spiro-center.

Self-Validating Experimental Protocols

To accurately characterize the network formed by 1,1-BAC, researchers must utilize a protocol that accounts for its unique steric hindrance. The following workflow details the stoichiometric curing of a standard Bisphenol-A diglycidyl ether (DGEBA) epoxy resin, coupled with immediate thermal validation.

Step 1: Stoichiometric Calculation

  • Causality: Epoxy networks must maintain a strict 1:1 stoichiometric ratio of epoxide groups to active amine hydrogens to achieve maximum crosslink density. Deviations leave unreacted plasticizing agents in the matrix.

  • Action: Calculate the parts per hundred resin (phr). For DGEBA (Epoxide Equivalent Weight ≈ 190) and 1,1-BAC (AHEW = 35.56): phr = (35.56 / 190) × 100 = 18.7 g of 1,1-BAC per 100 g of DGEBA.

Step 2: Homogenization & Degassing

  • Causality: Entrapped atmospheric air acts as microscopic stress concentrators, prematurely initiating mechanical failure and ruining the inherent optical transparency of the 1,1-BAC network.

  • Action: Mechanically mix 100g DGEBA and 18.7g 1,1-BAC at 25°C for 5 minutes. Transfer the mixture to a vacuum desiccator (0.1 bar) for 15 minutes until all micro-bubbles are evacuated.

Step 3: Two-Stage Thermal Curing

  • Causality: A single high-temperature cure causes rapid exothermic runaway, leading to thermal degradation. A two-stage process allows linear oligomerization before locking the network in a high-Tg state, overcoming the steric hindrance of the 1,1-substitution.

  • Action:

    • Stage 1: 80°C for 2 hours (Builds molecular weight, prevents exotherm).

    • Stage 2: 150°C for 2 hours (Forces 100% conversion of sterically hindered amines).

Step 4: Validation via Thermal Analysis (DSC)

  • Causality: A self-validating protocol requires proof of complete reaction. Residual exotherms indicate an incomplete cure, while multiple Tg shifts indicate phase separation.

  • Action: Run Differential Scanning Calorimetry (DSC) from 25°C to 200°C at a ramp rate of 10°C/min. A single, sharp endothermic shift at ~160°C validates a fully cured, homogeneous 1,1-BAC/DGEBA network.

Protocol N1 Step 1: Stoichiometry Calculate AHEW (35.56 g/eq) Mix 18.7 phr with DGEBA N2 Step 2: Homogenization Mechanical stirring at 25°C until optically clear N1->N2 N3 Step 3: Degassing Vacuum chamber (0.1 bar) to remove entrapped air N2->N3 N4 Step 4: Thermal Curing Stage 1: 80°C for 2h Stage 2: 150°C for 2h N3->N4 N5 Step 5: Characterization DSC analysis for Tg UV-Vis for transparency N4->N5

Self-validating experimental workflow for epoxy resin curing and thermal characterization.

Conclusion

[1-(Aminomethyl)cyclohexyl]methanamine (1,1-BAC) represents a highly advantageous diamine selection for advanced polymer formulations. By leveraging the steric constraints of its geminal substitution, formulators can achieve a rare combination of elevated thermal resistance (Tg > 155°C) and pristine optical clarity, outperforming traditional linear and asymmetric cycloaliphatic alternatives in demanding structural and encapsulation applications.

References

  • "[1-(Aminomethyl)cyclohexyl]methanamine | C8H18N2 | CID 71994". PubChem (National Institutes of Health). URL:[Link]

  • "[1-(aminomethyl)cyclohexyl]methanamine | CAS 4441-55-8". American Elements. URL:[Link]

  • "WO2012127009A1 - Compositions containing polymeric, ionic compounds comprising imidazolium groups". Google Patents.

Sources

Comparative

Benchmarking the Reactivity of [1-(Aminomethyl)cyclohexyl]methanamine

The following guide provides an in-depth technical benchmark of [1-(Aminomethyl)cyclohexyl]methanamine , commonly referred to in literature as 1,1-Bis(aminomethyl)cyclohexane (or 1,1-BAC / damch ). This analysis distingu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical benchmark of [1-(Aminomethyl)cyclohexyl]methanamine , commonly referred to in literature as 1,1-Bis(aminomethyl)cyclohexane (or 1,1-BAC / damch ).

This analysis distinguishes the 1,1-isomer from its more common industrial counterparts (1,3-BAC and IPDA) and highlights its specialized utility in platinum-based chemotherapeutics and high-performance epoxy networks .

Synonyms: 1,1-Bis(aminomethyl)cyclohexane; damch; 1,1-Cyclohexanedimethanamine. CAS No: 4441-55-8 (Specific isomer) | Molecular Weight: 142.24 g/mol

Executive Technical Summary

[1-(Aminomethyl)cyclohexyl]methanamine is a cycloaliphatic diamine characterized by geminal substitution at the C1 position of the cyclohexane ring. Unlike its structural isomers (1,3-BAC or 1,4-BAC), the 1,1-isomer possesses a unique "hinge" geometry.

  • In Drug Development: It serves as a bidentate ligand ("damch") for Platinum(II) and Platinum(IV) antitumor complexes. It forms a stable 6-membered chelate ring , offering distinct cytotoxicity profiles compared to the 5-membered rings formed by 1,2-diaminocyclohexane (DACH, used in Oxaliplatin).

  • In Polymer Science: As a curing agent, the geminal methylamines create a high-density crosslink node with significant steric rigidity, improving the thermal resistance (

    
    ) of the resulting matrix, though often with slower initial reaction kinetics due to steric congestion at the quaternary carbon.
    

Chemical Profile & Comparative Metrics[1][2][3]

The following table benchmarks 1,1-BAC against industry-standard cycloaliphatic amines.

Feature1,1-BAC (damch) 1,3-BAC IPDA (Isophorone Diamine)
Structure Geminal (1,1-disubstituted)Meta-substituted (1,[1]3)Asymmetric (Primary + Secondary C)
Chelate Ring Size 6-membered (Stable)N/A (Too distinct for chelation)N/A
Reactivity (Epoxy) Moderate (Steric hindrance at C1)High (Fast cure at RT)Mixed (Fast primary, slow secondary)
Selectivity High (Gem-dimethyl effect)LowModerate
Key Application Antitumor Ligand (Pt) Epoxy Curing / CoatingsEpoxy Floorings / Composites

Pharmaceutical Benchmarking: The "damch" Ligand

In the context of platinum-based drugs (analogs of Cisplatin/Oxaliplatin), the ligand structure dictates DNA binding kinetics and resistance mechanisms.

Chelation Stability & Geometry

The 1,1-BAC ligand forms a 6-membered chelate ring with platinum, contrasting with the 5-membered ring of 1,2-DACH (Oxaliplatin).

  • Mechanism : The "Thorpe-Ingold" (gem-dimethyl) effect at the C1 position forces the two aminomethyl arms closer, favoring bidentate coordination.

  • Performance Data : In murine leukemia models (L1210), Pt(II) complexes of 1,1-BAC demonstrated %T/C (treated/control survival) values of 147–288% , outperforming ethylenediamine analogs in specific resistant lines.

Visualization: Platinum Coordination Pathway

The following diagram illustrates the formation of the active "damch-Pt" pharmacophore compared to the hydrolytic activation pathway.

Pt_Complex_Pathway cluster_0 Geminal Effect (Thorpe-Ingold) Precursor K2[PtCl4] (Tetrachloroplatinate) Intermediate cis-[PtCl2(damch)] (Pre-drug) Precursor->Intermediate + Ligand - 2KCl Ligand 1,1-BAC (damch) Ligand->Intermediate Activated [Pt(H2O)2(damch)]2+ (Aquated Species) Intermediate->Activated Hydrolysis (In-vivo Low Cl-) DNA_Adduct Pt-DNA Crosslink (Apoptosis Trigger) Activated->DNA_Adduct Guanine N7 Attack

Caption: Synthesis and activation pathway of Platinum-damch anticancer complexes. The geminal structure facilitates the initial bidentate coordination.

Industrial Reactivity: Epoxy Curing Kinetics

For researchers using 1,1-BAC as a curing agent, reactivity is governed by the nucleophilicity of the primary amines and the steric environment of the cyclohexane ring.

Steric Hindrance vs. Network Density
  • Reaction Rate : The amino groups in 1,1-BAC are attached to methylene bridges (-CH

    
    NH
    
    
    
    ).[1] While primary amines are inherently reactive, the quaternary carbon (C1) introduces steric bulk that retards the initial nucleophilic attack compared to 1,3-BAC.
  • Thermal Properties : Once cured, the geminal structure restricts bond rotation more effectively than the meta-isomer, potentially yielding higher Glass Transition Temperatures (

    
    ) in the final thermoset.
    
Visualization: Curing Network Topology

Comparison of the network architecture between 1,1-BAC and 1,3-BAC.

Epoxy_Network cluster_comparison Crosslink Architecture BAC11 1,1-BAC (Geminal Node) Epoxy1 DGEBA Resin BAC11->Epoxy1 Sterically Congested Epoxy2 DGEBA Resin BAC11->Epoxy2 High Local Density BAC13 1,3-BAC (Distributed Node) BAC13->Epoxy1 Fast Kinetics BAC13->Epoxy2 Flexible Link

Caption: Network formation comparison. 1,1-BAC creates dense, rigid 'geminal nodes' (blue), while 1,3-BAC offers distributed, flexible crosslinking (red).

Experimental Protocols

Protocol A: Synthesis of cis-[PtCl2(damch)] (Pharma Benchmark)

Validating the formation of the 6-membered chelate ring.

  • Reagents : Dissolve

    
     mmol of 
    
    
    
    in 10 mL deionized water.
  • Ligand Addition : Add

    
     mmol of 1,1-bis(aminomethyl)cyclohexane  (dissolved in 5 mL water) dropwise.
    
  • Reaction : Stir at room temperature for 12–24 hours. The geminal effect accelerates complexation compared to linear diamines.

  • Isolation : A yellow precipitate (cis-[PtCl

    
    (damch)]) forms. Filter, wash with water/ethanol, and dry.
    
  • Validation :

    • IR Spectroscopy : Look for Pt-N stretches (~510 cm

      
      ).
      
    • Elemental Analysis : Confirm C/H/N ratios match the complex, ensuring no monodentate species remain.

Protocol B: Differential Scanning Calorimetry (DSC) for Cure Kinetics

Benchmarking reactivity against 1,3-BAC.

  • Preparation : Mix stoichiometric amounts (1:1 amine:epoxy equivalent) of 1,1-BAC and DGEBA resin (e.g., EPON 828).

  • Reference : Prepare a parallel sample using 1,3-BAC.

  • Instrument Setup : Standard Aluminum pans,

    
     atmosphere (50 mL/min).
    
  • Dynamic Scan : Ramp from

    
     to 
    
    
    
    at
    
    
    .
  • Analysis :

    • Onset Temperature (

      
      ) : Higher 
      
      
      
      for 1,1-BAC indicates steric latency.
    • Peak Exotherm (

      
      ) : Temperature of maximum reaction rate.
      
    • Heat of Reaction (

      
      ) : Should be comparable (~100-110 kJ/eq) if full conversion is achieved.
      

References

  • American Elements. [1-(aminomethyl)cyclohexyl]methanamine Properties and Specifications. Available at: [Link]

  • National Institutes of Health (PubChem). Compound Summary: [1-(Aminomethyl)cyclohexyl]methanamine (CID 71994). Available at: [Link]

  • Khokhar, A. R., et al. Synthesis, characterization, and antitumor activity of amine platinum(II) and (IV) tellurate complexes. Journal of Inorganic Biochemistry. Available at: [Link] (Contextual citation for AMCH/damch activity).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: [1-(Aminomethyl)cyclohexyl]methanamine

The following guide details the proper disposal procedures for [1-(Aminomethyl)cyclohexyl]methanamine (also known as 1,1-Bis(aminomethyl)cyclohexane ). [1] Executive Summary: Immediate Action Card Chemical Identity: [1-(...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for [1-(Aminomethyl)cyclohexyl]methanamine (also known as 1,1-Bis(aminomethyl)cyclohexane ).

[1]

Executive Summary: Immediate Action Card
  • Chemical Identity: [1-(Aminomethyl)cyclohexyl]methanamine (CAS: 4441-55-8).[1][2][3][4]

  • Primary Hazard: CORROSIVE (Skin/Eye Damage) .[1][2][5] High pH (>12).[1] Combustible Liquid.

  • Disposal Path: Do NOT dispose of down the drain. Collect in Basic Organic Waste containers.

  • Incompatibility: Violent reaction with strong acids, acid chlorides, acid anhydrides, and strong oxidizers.[1]

Technical Chemical Profile

To dispose of a chemical safely, one must understand its behavior.[1] [1-(Aminomethyl)cyclohexyl]methanamine is a primary aliphatic diamine.[1] Its disposal requirements are dictated by its basicity (corrosivity) and its organic carbon content (lipophilicity).[1]

ParameterDataOperational Implication
CAS Number 4441-55-8Use this for waste labeling and inventory tracking.[1]
Structure 1,1-Bis(aminomethyl)cyclohexaneC8 backbone makes it too lipophilic for standard sewer release.[1]
Physical State LiquidRequires secondary containment during transfer.
Flash Point > 60°C (Combustible)Keep away from ignition sources; do not mix with flammables if avoidable.[1]
Basicity (pKa) ~10.5 - 11.0 (Estimated)Highly corrosive.[1] Will generate significant heat upon neutralization.
GHS Classification Skin Corr.[2][5][6][7][8] 1B; Acute Tox. 4PPE (Nitrile gloves, goggles, lab coat) is mandatory.[1]
Waste Segregation & Handling Protocols

As a Senior Application Scientist, I strongly advise against the "dilute and pour" method for this compound.[1] While some guidelines allow drain disposal for small amines (< C6), this C8 molecule poses a higher risk of environmental persistence and toxicity.[1]

A. Routine Liquid Waste (Reaction Mixtures/Stock Solutions)

Protocol:

  • Segregation: Designate a waste container specifically labeled "Basic Organic Waste" or "Corrosive - Basic" .[1]

    • Why? Mixing amines with "Acidic Organic Waste" can cause violent exothermic reactions and pressure buildup.

  • Container Selection: Use HDPE (High-Density Polyethylene) or glass containers. Avoid metal containers (aluminum/zinc) which can corrode and generate hydrogen gas.[1]

  • Labeling: clearly mark the tag with:

    • Full Chemical Name.

    • Hazard Checkbox: Corrosive , Toxic .[1][6]

    • pH: >12.[1]

B. Solid Waste (Contaminated Debris)

Protocol:

  • Items: Gloves, paper towels, weighing boats.

  • Action: Place in a double-bagged, chemically resistant bin labeled "Hazardous Solid Waste" .

  • Sharps: If needles/syringes were used, they must go into a hard-walled sharps container, never the soft trash.[1]

C. Empty Containers

Protocol:

  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., ethanol or water).[9]

  • Rinseate Disposal: Pour all three rinses into the Basic Organic Waste container.

  • Defacing: Cross out the label and mark "Empty" before disposing of the glass/plastic bottle in the appropriate glass/recycling stream.

Operational Workflows (Visualized)
Workflow 1: Disposal Decision Tree

This logic gate ensures the material ends up in the correct stream, preventing dangerous cross-contamination.[1]

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Liquid Liquid (Stock/Reaction) StateCheck->Liquid Solid Solid (Wipes/Gloves) StateCheck->Solid Empty Empty Container StateCheck->Empty Segregation Segregate Stream Liquid->Segregation SolidBin Container: Hazardous Solid Waste Solid->SolidBin Rinse Triple Rinse (Solvent/Water) Empty->Rinse BasicBin Container: Basic Organic Waste Segregation->BasicBin pH > 7 (Amine) AcidBin Container: Acid Waste Segregation->AcidBin Do NOT Mix! Rinse->BasicBin Rinseate Rinse->SolidBin Clean Container (Trash/Recycle)

Figure 1: Decision tree for segregating [1-(Aminomethyl)cyclohexyl]methanamine waste streams.[1]

Spill Response & Neutralization

In the event of a spill, speed and chemical logic are paramount.[1] Because this is a base, you must not use standard clay absorbents immediately if they are acidic, nor should you use paper towels which can degrade rapidly.[1]

The "Neutralize-Then-Absorb" Strategy:

  • Isolate: Evacuate the immediate area. Ensure ventilation.

  • PPE: Don double nitrile gloves, splash goggles, and a lab coat.[1]

  • Contain: Use a spill pillow or inert absorbent (sand/vermiculite) to ring the spill.[1]

  • Neutralize (Optional but Recommended):

    • Apply a weak acid (e.g., Citric Acid powder or dilute Acetic Acid) to the spill.[1]

    • Observation: Look for the cessation of fuming (if any) and check pH with paper (aim for pH 6-8).[1]

    • Warning: This generates heat. Add acid slowly.[10]

  • Cleanup: Scoop the neutralized slurry into a wide-mouth jar. Label as "Spill Debris - Contains Amine + Acid Salts" .[1]

Workflow 2: Spill Response Protocol

SpillResponse Alert 1. Alert & Protect (PPE: Gloves/Goggles) Contain 2. Containment (Sand/Vermiculite) Alert->Contain Neutralize 3. Neutralization (Citric Acid/Vinegar) Contain->Neutralize Careful: Heat Collect 4. Collection (Scoop to Jar) Neutralize->Collect pH 6-8 Label 5. Labeling (Hazardous Waste) Collect->Label

Figure 2: Step-by-step workflow for managing an amine spill safely.

Regulatory & Compliance Notes
  • RCRA (USA): While this specific compound may not have a dedicated "U" or "P" list code, it falls under the characteristic of Corrosivity (D002) if the pH is ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     12.[1]5. It must be treated as hazardous waste.[10]
    
  • Sewer Ban: Under the Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations, discharging liquids with pH > 12.5 or < 5.0 is illegal.[1] Furthermore, the high organic content (C8) contributes to high COD (Chemical Oxygen Demand), making drain disposal inappropriate.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71994, [1-(Aminomethyl)cyclohexyl]methanamine.[1] Retrieved from [Link][1]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][1]

Sources

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